gamma-Phenyl-gamma-butyrolactone
Description
Significance of γ-Butyrolactone Core Structures in Natural Products and Biologically Active Molecules
The γ-butyrolactone (GBL) moiety, a five-membered ring containing an ester group, is a fundamental structural motif found in a vast array of natural products and biologically active molecules. mdpi.comnih.gov This prevalence in nature has made it a "privileged structure" in the field of medicinal chemistry, signifying its recurring presence in molecules with diverse and potent pharmacological activities. mdpi.comnih.gov The inherent chemical features of the GBL ring, including its polarity and potential for various chemical modifications, contribute to its ability to interact with a wide range of biological targets.
The significance of the γ-butyrolactone core is underscored by its presence in several FDA-approved drugs. nih.gov For instance, pilocarpine, an alkaloid containing a GBL ring, is used to treat glaucoma and dry mouth. mdpi.com Spironolactone and eplerenone (B1671536) are synthetic steroids that incorporate a γ-lactone at the C-17 position and function as aldosterone (B195564) antagonists for treating cardiovascular diseases. mdpi.com
Beyond clinically used drugs, the γ-butyrolactone scaffold is a key component in numerous natural products exhibiting a broad spectrum of biological effects, including:
Antibiotic activity: Lactivicin and other bicyclic butyrolactones have demonstrated potent inhibition of β-lactamase. mdpi.com
Antifungal properties: The α-methylene-γ-butyrolactone ring is a known pharmacophore in natural products with antifungal activity. mdpi.com
Anti-inflammatory effects: A variety of butyrolactones have been investigated for their ability to mitigate inflammation. nih.gov
Anticancer potential: The development of anticancer agents is a significant area of research for γ-butyrolactone-containing compounds. nih.gov
Neuroprotective effects: Certain phenolic γ-butyrolactones have shown promise in protecting against neurodegenerative processes. nih.gov
The widespread occurrence and diverse biological activities of molecules containing the γ-butyrolactone core have spurred considerable interest among synthetic and medicinal chemists. mdpi.comeijppr.com This has led to the development of numerous synthetic methodologies aimed at constructing and modifying this important scaffold to explore new therapeutic agents. mdpi.comnih.gov
Overview of Phenyl Substitution in the γ-Butyrolactone Framework
The introduction of a phenyl group to the γ-butyrolactone framework significantly influences its physicochemical properties and biological activity. The position of the phenyl substituent on the lactone ring—be it at the α, β, or γ position—dictates the molecule's three-dimensional structure and its potential interactions with biological macromolecules.
A phenyl group, being a bulky and hydrophobic substituent, can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets like enzymes and receptors.
Research has demonstrated that phenyl substitution can confer or enhance a range of pharmacological activities in γ-butyrolactone derivatives. For example, γ-arylated γ-lactones are precursors to disubstituted tetrahydrofurans, a scaffold present in many bioactive molecules. researchgate.net In the context of cytotoxic activity against cancer cells, the presence and nature of an aryl substituent at the γ-position have been shown to be critical. nih.gov Specifically, a γ-biphenyl substituent was found to be optimal for cytotoxicity against various cancer cell lines. nih.gov
The synthesis of γ-phenyl-γ-butyrolactone and its derivatives has been an active area of investigation. Recent synthetic advancements include the use of photoredox and hydrogen atom transfer (HAT) catalysis for the efficient production of γ-butyrolactones, including those with α-phenyl substitution. acs.org
Research Landscape of γ-Phenyl-γ-butyrolactone and Its Derivatives
The research landscape for γ-phenyl-γ-butyrolactone and its derivatives is multifaceted, encompassing synthetic methodology development, investigation of pharmacological activities, and its identification as a metabolite of certain drugs.
From a synthetic perspective, various routes have been developed to access γ-phenyl-γ-butyrolactone. One notable method involves the dehydrogenation of 1-phenyl-1,4-butanediol. chemicalbook.com Other approaches have focused on the enantioselective synthesis of γ-substituted-γ-butyrolactones, highlighting the importance of stereochemistry in their biological activity. nus.edu.sg
In terms of biological and pharmacological research, derivatives of γ-butyrolactone with phenyl substitutions have been explored for a range of potential therapeutic applications. For instance, some derivatives have been investigated for their analgesic activity. jpccr.euderpharmachemica.com Studies have also been conducted on the spermicidal activity of certain γ-butyrolactone derivatives. nih.gov Furthermore, γ-ethyl-γ-phenyl-butyrolactone has been studied for its effects on neurotransmitter levels in the brain, suggesting a potential mechanism for its anticonvulsant and hypnotic properties. researchgate.net
Interestingly, α-phenyl-γ-butyrolactone has been identified as a metabolite in humans following the administration of drugs such as glutethimide, phenobarbital, and primidone. nih.gov This highlights the metabolic pathways that can lead to the formation of this compound in biological systems.
The continued exploration of γ-phenyl-γ-butyrolactone and its analogues is driven by the potential to discover new chemical entities with valuable pharmacological properties. The ability to synthetically modify the phenyl ring and the lactone core provides a rich platform for structure-activity relationship (SAR) studies, aiming to optimize the potency and selectivity of these compounds for various biological targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUULUMEYIPECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870831 | |
| Record name | 5-Phenyloxolan-2-one | |
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Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-76-0 | |
| Record name | γ-Phenyl-γ-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Furanone, 4,5-dihydro-5-phenyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylbutanolide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48048 | |
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| Record name | 4-Phenylbutanolide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5-Phenyloxolan-2-one | |
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| Record name | γ-phenyl-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for γ Phenyl γ Butyrolactone and Analogues
Classical and Contemporary Approaches to γ-Butyrolactone Ring Formation
The formation of the γ-butyrolactone ring is a fundamental transformation in organic synthesis. Strategies range from the intramolecular cyclization of functionalized precursors to sophisticated oxidative and metal-catalyzed reactions that construct the ring from simpler starting materials.
Lactonization, the intramolecular esterification of a hydroxycarboxylic acid, is the most direct method for forming a lactone ring. wikipedia.org For γ-butyrolactones, the corresponding precursor is a 4-hydroxycarboxylic acid. The thermodynamic and kinetic favorability of forming a five-membered ring means that 4-hydroxy acids often cyclize spontaneously or under mild acidic or basic conditions. acs.orgwikipedia.org
The process typically involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The distal hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. youtube.com Subsequent proton transfer and elimination of a water molecule yield the cyclic ester, the γ-butyrolactone. youtube.com This fundamental reaction, often a variation of Fischer esterification, remains a widely used and reliable method for synthesizing these heterocycles. youtube.com
Oxidative cyclization methods provide an alternative pathway to γ-lactones, often starting from unsaturated carboxylic acids or by functionalizing an unactivated C-H bond. These systems employ various oxidizing agents to generate a reactive intermediate that subsequently cyclizes.
A notable example involves the use of a peroxydisulphate-copper(II) chloride system in an aqueous medium to directly oxidize γ-aryl substituted butyric acids. tandfonline.com This method is highly regioselective, leading exclusively to the formation of the γ-butyrolactone through a stable benzylic radical intermediate. tandfonline.com Yields for this transformation can range from moderate to high (25-85%). tandfonline.com
Another powerful oxidative system utilizes manganese(III) acetate, often in combination with a co-oxidant like copper(II) triflate. nih.gov This system can effectively cyclize substrates such as 4-pentenylmalonates to generate γ-lactones in excellent yields. nih.gov The reaction proceeds via the formation of a radical intermediate which undergoes cyclization and subsequent oxidation to form the lactone ring. nih.gov Furthermore, flavin-dependent enzymes can catalyze oxidative cyclizations in natural product biosynthesis by generating an electrophilic carbon through oxidation, which is then attacked by an internal nucleophile to forge the ring. nih.gov
| Oxidative System | Substrate Type | Key Features | Reference |
| Peroxydisulphate-Copper(II) Chloride | γ-Aryl Butyric Acids | Highly regioselective for γ-lactone; proceeds via benzylic radical. | tandfonline.com |
| Manganese(III) Acetate / Copper(II) Triflate | 4-Pentenylmalonates | Excellent yields for bicyclic γ-lactones. | nih.gov |
| Flavin-dependent enzymes | Various | Biocatalytic; generates electrophilic center for cyclization. | nih.gov |
Metal catalysts have revolutionized the synthesis of complex molecules, and γ-butyrolactone formation is no exception. Catalysts based on palladium, gold, copper, and ruthenium have been developed to facilitate efficient and selective cyclization reactions. researchgate.netorganic-chemistry.org
Palladium(II) catalysts can enable the direct γ-lactonization of aliphatic carboxylic acids through a C(sp³)–H activation mechanism. acs.org This approach often involves a C-O reductive elimination from a high-valent palladium intermediate to form the lactone ring. acs.org Gold catalysts, such as Au₂O₃, are highly effective in catalyzing the cyclization of acetylenic acids to yield γ-lactones, demonstrating high chemo-, regio-, and stereoselectivity. organic-chemistry.org
Copper-catalyzed methods include the oxidative [3 + 2] cycloaddition of alkenes with anhydrides, using oxygen as the oxidant to afford γ-lactones in good to excellent yields. organic-chemistry.org Photocatalytic systems, for instance using Ru(bpy)₃Cl₂, also provide a mild and effective route to γ-lactones. organic-chemistry.org These diverse metal-catalyzed strategies offer broad substrate scope and compatibility with various functional groups, making them powerful tools for modern organic synthesis. researchgate.netorganic-chemistry.orgchemicalbook.com
| Metal Catalyst | Reaction Type | Substrate Example | Reference |
| Palladium(II) | C-H Activation/Lactonization | Aliphatic Carboxylic Acids | acs.org |
| Gold (Au₂O₃) | Cyclization of Acetylenic Acids | Functionalized Acetylenic Acids | organic-chemistry.org |
| Copper | Oxidative [3 + 2] Cycloaddition | Alkenes and Anhydrides | organic-chemistry.org |
| Ruthenium (photocatalyst) | Photocatalytic Lactonization | Various | organic-chemistry.org |
Specific Routes to γ-Phenyl-γ-Butyrolactone Scaffolds
The synthesis of the specific γ-phenyl-γ-butyrolactone structure requires methods that can precisely install the phenyl group at the γ-position of the lactone ring.
Phenylacetic acid and its derivatives are versatile starting materials for constructing the γ-phenyl-γ-butyrolactone core. These syntheses typically involve extending the two-carbon chain of phenylacetic acid by two additional carbons to create the necessary C4 backbone, followed by cyclization.
A direct approach involves the oxidative cyclization of 4-phenylbutanoic acid, which can be prepared from phenylacetic acid precursors. tandfonline.com As previously mentioned, the oxidation of γ-aryl butyric acids using a peroxydisulphate-copper(II) chloride system is a regioselective method that yields the corresponding γ-lactone. tandfonline.com In the case of 4-phenylbutanoic acid, this reaction would proceed through a stable benzylic radical at the C4 position, leading directly to γ-phenyl-γ-butyrolactone. tandfonline.com
A more modular approach begins with the esterification and subsequent alkylation of phenylacetic acid. The enantioselective alkylation of carboxylic acids at the α-position is a transformation of fundamental importance. nih.gov
Esterification: Phenylacetic acid is first converted into an ester, such as methyl or ethyl phenylacetate. This can be achieved through standard Fischer esterification, reacting the acid with an alcohol in the presence of an acid catalyst, or by reacting it with an acid anhydride (B1165640). jocpr.com This step protects the carboxylic acid and activates the α-position for the subsequent alkylation step.
Synthesis via Phenylacetic Acid Derivatives
Catalytic Lactonization Protocols
Catalytic lactonization offers an efficient route to γ-butyrolactones. One such method involves the ruthenium-catalyzed oxidative lactonization of 1,4-butanediols. This process can merge multiple catalytic events, including alkyne-to-allene isomerization, transfer hydrogenative carbonyl allylation, and oxidative lactonization, to produce γ-lactones. For instance, the reaction of an alkyne with a lactol can yield a lactone, demonstrating the competency of this catalytic system. sigmaaldrich.com
Another approach utilizes Preyssler's anion, [NaP₅W₃₀O₁₁₀]¹⁴⁻, as a green and reusable catalyst for the synthesis of γ-butyrolactone. mdma.ch Furthermore, direct synthesis from allylic alcohols is achievable through a photoredox/HAT (Hydrogen Atom Transfer) catalysis under blue light irradiation, which employs a metal formate (B1220265) as a source of the carboxyl group, leading to the formation of γ-butyrolactone derivatives in high yields. mdpi.com The conventional industrial production of γ-butyrolactone often involves the catalytic dehydrogenation of 1,4-butanediol (B3395766) in the gaseous phase over a copper-chromium-based catalyst. researchgate.net
A summary of representative catalytic lactonization methods is presented in the table below.
| Starting Material | Catalyst/Reagent | Product | Key Features |
| 1,4-Butanediol | Ruthenium complex | γ-Lactone | Merges multiple catalytic events sigmaaldrich.com |
| Allylic Alcohols | Photoredox/HAT catalyst, Metal formate | γ-Butyrolactone derivatives | Direct synthesis under mild conditions mdpi.com |
| 1,4-Butanediol | Copper-chromium catalyst | γ-Butyrolactone | Industrial gas-phase dehydrogenation researchgate.net |
Approaches from Styrene (B11656) Oxide Intermediates
The use of styrene oxide as a precursor provides a pathway to phenyl-substituted γ-butyrolactones. Organo transition metal complexes can facilitate the transformation of styrene oxide. For example, the reaction of styrene oxide with lithium benzoylnickel carbonylate can yield trans-α,β-diphenyl-γ-butyrolactone. daicelchiral.com While this specific product is an analogue, the methodology highlights the potential of using substituted epoxides like styrene oxide to construct the γ-butyrolactone core with phenyl substituents.
Reduction of Phenylsuccinic Anhydride
The reduction of cyclic anhydrides presents a direct route to lactones. Succinic anhydride, upon reduction, yields γ-butyrolactone. This transformation can be achieved using various reducing agents, including catalytic transfer hydrogenation with unsupported ReOx nanoparticles and isopropanol (B130326) as a hydrogen donor. The mechanism is proposed to involve the dehydration of the corresponding dicarboxylic acid (succinic acid) to the anhydride, followed by hydrogenation. This principle is applicable to substituted anhydrides, thus the reduction of phenylsuccinic anhydride would be a viable method for the synthesis of γ-phenyl-γ-butyrolactone. Catalytic hydrogenation over palladium catalysts supported on alumina (B75360) xerogel has also been shown to be effective for the conversion of succinic acid to γ-butyrolactone, proceeding through a succinic anhydride intermediate.
Direct Conversion of γ-Aryl Carboxylic Acids
The direct conversion of γ-aryl carboxylic acids to their corresponding lactones is often a facile intramolecular cyclization. For instance, γ-hydroxy-α-(arylmethyl)carboxylic acids, which can be synthesized from γ-butyrolactone precursors, are often unstable. Upon protonation of their carboxylate salts, they readily undergo intramolecular condensation to form the corresponding lactones. This inherent reactivity provides a straightforward method for the final ring-closing step in the synthesis of γ-aryl-γ-butyrolactones. The synthesis of (S)-(+)-γ-butyrolactone-γ-carboxylic acid from L-glutamic acid is a known procedure, and this chiral lactone acid serves as a valuable intermediate for various natural product syntheses.
Stereoselective and Enantioselective Synthesis of Phenyl-γ-Butyrolactones
The biological activity of γ-butyrolactones is often dependent on their stereochemistry, making the development of stereoselective and enantioselective synthetic methods a critical focus. These methods aim to control the formation of stereocenters within the lactone ring, providing access to specific enantiomers or diastereomers.
Recent advances in this area include carbene, transition metal, and organo-catalyzed reactions to achieve stereoselective cyclization. For example, a tandem catalytic asymmetric aldol (B89426) reaction/cyclization of γ-aryl-substituted β,γ-didehydro-γ-butyrolactones with aldehydes has been developed to produce optically active trans-β,γ-disubstituted γ-butyrolactones with high enantiomeric excess.
Chiral Auxiliaries and Catalysts in Enantiomer Production
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. In the synthesis of γ-butyrolactones, chiral auxiliaries such as oxazolidinones have been widely used, particularly in stereoselective aldol reactions to establish contiguous stereocenters. The use of chiral catalysts provides a more atom-economical approach to enantioselective synthesis.
Key developments in catalytic enantioselective synthesis include:
Chiral Tin Dibromide: Used as a precatalyst in the tandem asymmetric aldol reaction/cyclization to yield trans-β,γ-disubstituted γ-butyrolactones with up to 99% ee.
N-Heterocyclic Carbenes (NHCs): Chiral NHCs have been employed in the annulation of enals and aldehydes to produce γ-butyrolactones.
Chiral Amine-Squaramide: This bifunctional organocatalyst has been used in the direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, affording chiral butyrolactams with excellent diastereo- and enantioselectivities.
Nickel-Chiral Ligand Complexes: A nickel-catalyzed enantioselective reductive coupling of acrylates with ketones, using a chiral quinoline-oxazoline ligand, provides access to chiral γ-butyrolactones bearing γ-quaternary stereocenters.
The table below summarizes some chiral catalysts and their applications in γ-butyrolactone synthesis.
| Catalyst/Auxiliary | Reaction Type | Product Stereochemistry |
| Chiral Tin Dibromide | Asymmetric Aldol Reaction/Cyclization | trans-β,γ-disubstituted γ-butyrolactones (up to 99% ee) |
| Chiral N-Heterocyclic Carbene | Annulation of Enals and Aldehydes | γ-Butyrolactones |
| Chiral Amine-Squaramide | Asymmetric Vinylogous Michael Addition | Chiral α,β-unsaturated γ-substituted butyrolactams (>99% ee) |
| Nickel/Chiral Quinoline-Oxazoline | Reductive Coupling of Acrylates and Ketones | Chiral γ-butyrolactones with γ-quaternary stereocenters |
| Chiral Oxazolidinones | Asymmetric Aldol Reaction | Diastereoselective formation of two contiguous stereocenters |
Resolution of Diastereomeric Derivatives
In cases where a stereoselective synthesis is not employed, the resolution of a racemic mixture is necessary to obtain the individual enantiomers. Kinetic resolution is a common technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted.
A method for the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones involves asymmetric esterification using a chiral acyl-transfer catalyst, (R)-benzotetramisole ((R)-BTM). This protocol has been shown to be effective for a range of substrates.
For the specific resolution of γ-phenyl-γ-butyrolactone, chromatographic methods using a chiral stationary phase are effective. For example, a CHIRALPAK ID-U column can be used in reversed-phase mode to separate the enantiomers of γ-phenyl-γ-butyrolactone.
Green Chemistry Principles in γ-Butyrolactone Synthesis
The application of green chemistry principles to the synthesis of γ-butyrolactones is a significant area of contemporary research, driven by the need for more sustainable and environmentally benign chemical processes. These approaches focus on the use of renewable feedstocks, the development of catalytic systems that minimize waste, and the utilization of less hazardous reagents and reaction conditions. Key strategies include the catalytic upgrading of biomass, the use of biocatalysis, and the incorporation of carbon dioxide as a C1 feedstock.
Catalytic Conversion of Biomass-Derived Feedstocks
A prominent green strategy for producing γ-butyrolactone (GBL) involves the catalytic hydrogenation of precursors derived from lignocellulosic biomass. nih.govrsc.org One such pathway begins with furfural, which can be obtained from the hemicellulose fraction of biomass. nih.govresearchgate.net Furfural is catalytically oxidized to 2-furanone, which is then hydrogenated to yield GBL. nih.govrsc.org
This process exemplifies several green chemistry principles. The starting materials are renewable, reducing dependence on petrochemicals. societyforscience.org Furthermore, research has focused on developing highly efficient and recyclable heterogeneous catalysts. For instance, a catalyst composed of palladium supported on humin-derived activated carbon (Pd/HAC) has been shown to be effective for the hydrogenation of 2-furanone to GBL. nih.govrsc.org Humin, a carbonaceous side-product from the acid-catalyzed conversion of carbohydrates, is valorized in this context, turning a waste stream into a valuable catalyst support. rsc.orgresearchgate.net This heterogeneous catalyst can be easily recovered and recycled for multiple reaction cycles with only a marginal loss in activity, a key advantage for industrial applications. nih.govrsc.org The reaction can be performed under mild conditions, and even water has been explored as a green solvent, although product separation can be challenging due to the high solubility of GBL. nih.gov
| Parameter | Value | Source |
| Catalyst | 4% Palladium on Humin-Derived Activated Carbon (Pd/HAC) | rsc.org, nih.gov |
| Substrate | 2-Furanone (from biomass-derived furfural) | rsc.org, rsc.org |
| Product | γ-Butyrolactone (GBL) | rsc.org, nih.gov |
| Temperature | Room Temperature | nih.gov |
| Pressure | 0.5 MPa H₂ | nih.gov |
| Solvent | Tetrahydrofuran (B95107) (THF) | nih.gov |
| Time | 3 hours | nih.gov |
| Isolated Yield | 89% | nih.gov |
| Catalyst Recyclability | Successful for five consecutive cycles | rsc.org, nih.gov |
Biocatalytic and Biomimetic Syntheses
Biocatalysis offers a powerful green alternative for the synthesis of complex and stereochemically pure γ-butyrolactones. Enzymes operate under mild conditions and exhibit high selectivity, often precluding the need for protecting groups and reducing the formation of byproducts.
One approach involves the use of whole microbial cultures or isolated enzymes to perform specific transformations. For example, fungal strains such as Acremonium roseum and Fusarium oxysporum have been used to transform nerylacetone (B1225463) into a natural γ-butyrolactone derivative with high enantiomeric excess. nih.gov This highlights the potential of biotransformations for creating chiral lactones from readily available precursors.
In another example, the biosynthesis of γ-butyrolactone hormones has inspired the development of biocatalytic methods. nih.govnih.gov The synthesis of (R)-paraconyl alcohol, a key intermediate for these hormones, has been achieved through efficient chemical routes, while the final stereoselective hydroxylations can be performed using biocatalytic methods. nih.govacs.org Specifically, NADPH-dependent ketoreductases, such as ScbB, have been successfully expressed and used to convert A-factor-type molecules into more complex hormones. nih.govacs.org The development of NADPH recycling systems is a crucial component of this strategy, making the process more economically viable and sustainable. nih.gov Tandem biocatalytic systems, combining stereoselective aldolases and stereocomplementary ketoreductases, have also been devised to produce various chiral 2-hydroxy-4-butyrolactone derivatives from simple achiral starting materials. acs.org
| Method | Organism/Enzyme | Substrate | Product | Key Finding | Source |
| Microbial Transformation | Fusarium oxysporum AM13 | Nerylacetone | (4R, 5R)-5-(4'-methyl-3'pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one | 61% yield, 82% ee | nih.gov |
| Microbial Transformation | Acremonium roseum AM336 | Nerylacetone | (4R, 5R)-5-(4'-methyl-3'pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one | 24% yield, 94% ee | nih.gov |
| Enzymatic Reduction | Ketoreductase (ScbB) | A-factor-type γ-butyrolactones | SCB hormones | Biocatalytic access to complex GBL hormones | nih.gov, acs.org |
| Tandem Biocatalysis | Aldolases & Ketoreductases | Aldehydes & 2-oxoacids | 3- and 4-substituted-2-hydroxy-4-butyrolactones | Stereodivergent route to chiral lactones | acs.org |
Carbon Dioxide as a Renewable C1 Feedstock
A cutting-edge green chemistry approach involves using carbon dioxide (CO₂), a greenhouse gas, as a renewable one-carbon building block. acs.org A recently developed method allows for the direct synthesis of γ-butyrolactones from allylic alcohols and CO₂. acs.orgnih.gov This transformation is achieved through the synergistic action of photoredox and hydrogen atom transfer (HAT) catalysis. acs.org In this process, a CO₂ radical anion (CO₂•–) is generated from a metal formate, which then adds to the alkene of the allylic alcohol. acs.orgnih.gov A subsequent intramolecular cyclization between the newly formed carboxylic acid and the existing alcohol moiety yields the γ-butyrolactone ring. acs.org This method is notable not only for its use of CO₂ but also for its high efficiency and the mild conditions under which it proceeds, representing a significant advance in sustainable lactone synthesis. acs.org
Chemical Reactivity and Mechanistic Insights of γ Phenyl γ Butyrolactone
Hydrolytic Pathways of the Lactone Ring
As a cyclic ester, γ-Phenyl-γ-butyrolactone undergoes hydrolytic ring-opening, a reaction whose pathway is highly dependent on the pH of the medium. The general principles of lactone hydrolysis are well-established for the parent compound, γ-butyrolactone (GBL), and are applicable here. google.com
Under basic conditions, such as in an aqueous solution of sodium hydroxide, the lactone ring is readily opened. The hydrolysis is rapid and essentially irreversible, proceeding through a nucleophilic acyl substitution mechanism to yield the corresponding carboxylate salt, sodium 4-hydroxy-4-phenylbutanoate. google.comwikipedia.org In strongly alkaline solutions (e.g., pH 12), the conversion of GBL to its hydroxy acid salt is completed within minutes. google.com
In acidic aqueous solutions, the hydrolysis is significantly slower and leads to an equilibrium between the lactone and its ring-opened form, 4-hydroxy-4-phenylbutanoic acid. google.comnih.gov For the parent GBL in pure water, this equilibrium mixture is composed of approximately 67% lactone and 33% of the corresponding γ-hydroxybutyric acid (GHB) after several months. nih.gov This equilibrium is reached much faster, within days, under strongly acidic conditions (e.g., pH 2). google.comnih.gov The reaction is catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The presence of the phenyl group at the gamma position influences the electron density and stability of intermediates, but the fundamental acid- and base-catalyzed pathways remain the primary routes for hydrolysis. Additionally, enzymatic hydrolysis, for instance using lipases, has been shown to be an effective method for the ring-opening of substituted γ-butyrolactones. researchgate.net
Reduction Reactions of the Carbonyl Moiety
The carbonyl group of the lactone ring in γ-Phenyl-γ-butyrolactone can be reduced to a primary alcohol. This reaction typically involves the use of strong reducing agents, such as lithium aluminium hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). wikipedia.org The reduction of the ester functionality results in the cleavage of the lactone ring, ultimately forming a diol. wikipedia.org
Specifically, the reduction of γ-Phenyl-γ-butyrolactone yields 1-phenyl-1,4-butanediol. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by the ring-opening cleavage of the C-O bond to release the alkoxide. A second hydride transfer then reduces the intermediate aldehyde to the primary alcohol. This transformation is a common and synthetically useful reaction for converting lactones into diols, which are versatile intermediates in organic synthesis. wikipedia.org
Oxidation Processes
The oxidation of γ-butyrolactones can occur at several positions, leading to different products depending on the oxidant and reaction conditions.
Ring-Opening Oxidation : Autoxidation of the parent γ-butyrolactone can lead to the formation of succinic acid, which involves the cleavage of the lactone ring. rsc.org
Oxidation at the Alpha-Carbon : The carbon atom alpha to the carbonyl group can be oxidized. For instance, the oxidation of 2-phenylhydrazono-γ-butyrolactone, a derivative of GBL, can yield an α-keto-γ-butyrolactone. chemicalbook.com This indicates that the α-position is susceptible to oxidation, leading to further functionalization.
Oxidation at the Gamma-Carbon : While often considered a synthetic route to the lactone, the oxidation of the γ-C-H bond is a key reaction. γ-Phenyl-γ-butyrolactone can be synthesized by the catalytic dehydrogenation (an oxidative process) of 1-phenyl-1,4-butanediol. mdpi.com Similarly, the oxidation of tetrahydrofuran (B95107) (the parent ether) at the carbon adjacent to the oxygen yields γ-butyrolactone. youtube.comacs.orgorganic-chemistry.org Over-oxidation during these processes can lead to ring-opened products like γ-hydroxybutyric acid. youtube.com This susceptibility to oxidation at the γ-position is a notable feature of the lactone's chemical environment.
Alpha-Carbon Deprotonation and Subsequent Reactions
The hydrogen atoms on the carbon alpha to the carbonyl group (the α-carbon) of γ-Phenyl-γ-butyrolactone are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). researchgate.net This deprotonation generates a resonance-stabilized enolate anion. acs.orgacs.orggoogle.com
The formation of this enolate is a crucial step that opens up a variety of synthetic pathways for carbon-carbon bond formation at the α-position. acs.org The enolate acts as a potent nucleophile and can react with various electrophiles in reactions such as:
Alkylation : Reaction with alkyl halides allows for the introduction of alkyl substituents at the α-carbon. The synthesis of various α-alkyl-substituted γ-butyrolactones demonstrates this reactivity. acs.org
Aldol (B89426) Reactions : The enolate can add to aldehydes or ketones to form β-hydroxy lactones. acs.orggoogle.com
Acylation : Reaction with acyl chlorides or anhydrides can introduce an acyl group at the α-position.
These reactions are fundamental in synthetic organic chemistry for building molecular complexity, and the ability to form an enolate from γ-Phenyl-γ-butyrolactone makes it a versatile building block. acs.orgacs.org
Ring-Opening Mechanisms and Intermediates
The opening of the lactone ring is a characteristic reaction that can be initiated by various reagents and conditions, proceeding through different intermediates.
A key example is ring-opening polymerization (ROP), where a cyclic monomer is converted into a polymer. For γ-butyrolactone and its derivatives, ROP is thermodynamically challenging due to the relatively low strain of the five-membered ring. rsc.org However, the reaction can be driven under specific catalytic conditions. The mechanism often involves the coordination of the lactone to a metal center, followed by nucleophilic attack by an initiator, leading to ring cleavage.
Non-polymerization ring-opening can also occur. For example, γ-butyrolactone reacts with bromo-boron subphthalocyanine (B1262678) under heating, resulting in the cleavage of the endocyclic C-O bond and addition of the resulting bromoalkoxy group to the boron center. This highlights a pathway that does not involve the carbonyl group directly in the initial attack.
Formation and Stability of Oxocarbenium Ions
In acidic media, the protonation of the carbonyl oxygen is the initial step in many ring-opening reactions, such as acid-catalyzed hydrolysis. This protonation generates a resonance-stabilized cation, which can be described as an oxocarbenium ion. mdpi.com
Studies involving the protonation of γ-butyrolactone in superacidic systems (e.g., HF/AsF₅) have allowed for the isolation and characterization of the resulting protonated species, [ (CH₂)₃OCOH]⁺[AsF₆]⁻. mdpi.com In these highly acidic and non-nucleophilic environments, the protonated lactone is stable and does not undergo ring-opening. This observation suggests that the oxocarbenium ion intermediate is relatively stable and that ring-opening requires a subsequent nucleophilic attack to proceed. mdpi.com
Influence of Substituents and Ring Strain on Reaction Kinetics
The kinetics of ring-opening reactions are significantly influenced by the structure of the lactone, particularly by ring strain and the nature of any substituents.
Ring Strain : The five-membered γ-butyrolactone ring possesses a relatively low amount of ring strain compared to smaller lactones (e.g., β-propiolactone) or some larger rings. rsc.org This low strain energy means there is a smaller thermodynamic driving force for ring-opening reactions like polymerization, which often results in slower reaction rates and unfavorable equilibrium positions. rsc.org
Intermolecular Interactions and Hydrogen Bonding Studies
The intermolecular forces of γ-phenyl-γ-butyrolactone are primarily dictated by two key structural features: the polar lactone ring and the nonpolar phenyl group. The lactone moiety contains two oxygen atoms—a carbonyl oxygen (C=O) and an ester-like, in-ring ether oxygen (C-O-C). These features, particularly the carbonyl group, allow the molecule to act as a hydrogen bond acceptor. The phenyl group introduces the potential for hydrophobic and π-system interactions.
While specific crystallographic or detailed spectroscopic studies on γ-phenyl-γ-butyrolactone's hydrogen bonding are not extensively documented in publicly available literature, significant insights can be drawn from comprehensive studies on its parent compound, γ-butyrolactone (GBL). These studies provide a strong model for understanding the fundamental interactions involving the lactone ring system.
Hydrogen Bonding at the Carbonyl Oxygen
The most significant site for intermolecular interaction on the lactone ring is the carbonyl oxygen. It functions as a potent hydrogen bond acceptor, readily interacting with proton-donating species.
Computational and spectroscopic investigations of a 1:1 complex between GBL and phenol (B47542) (a classic hydrogen bond donor) have demonstrated the formation of a relatively strong hydrogen bond. nih.govacs.org In this interaction, the hydroxyl group of phenol donates its proton to the carbonyl oxygen of GBL. nih.gov This interaction is the most stable conformation of the complex and is significantly stronger than any potential interactions with the in-ring ether oxygen. researchgate.net
Similarly, studies on the interaction between GBL and water show that hydrogen bonding is the primary stabilizing force. acs.orgdigitellinc.com Computational analyses have identified multiple possible conformations for the GBL-water complex. The most stable and prevalent of these involves a hydrogen bond where a water molecule acts as the donor to the lactone's carbonyl oxygen. acs.org While interactions with the ester oxygen are also possible, the carbonyl-bound structure is the global minimum on the potential energy surface. acs.org This preference is confirmed by matrix isolation FTIR spectroscopy, which shows that transitions corresponding to the carbonyl-bound complex are significantly more intense. acs.org
The table below summarizes key computational and experimental findings from the study of the phenol-GBL complex, which serves as a model for the hydrogen-accepting capability of the butyrolactone ring present in γ-phenyl-γ-butyrolactone.
| Parameter | Description | Value/Observation | Reference |
|---|---|---|---|
| Interaction Type | Primary hydrogen bond in the Phenol-GBL complex. | O-H (phenol) ··· O=C (GBL) | nih.gov |
| Interaction Strength | Classification of the hydrogen bond. | Relatively Strong | nih.govacs.org |
| Role of GBL | Function of the GBL molecule in the hydrogen bond. | Proton Acceptor | nih.gov |
| Calculated Binding Energy (BSSE corrected) | Energy stabilizing the 1:1 complex (M06-2X/6-31+G*). | -30.83 kJ/mol | acs.org |
| Experimental ν(OH) Frequency Shift | Redshift of the phenol O-H stretching frequency upon complexation, measured via Ion Dip IR Spectroscopy. | -171 cm⁻¹ | nih.gov |
Other Intermolecular Forces
Beyond the primary hydrogen bonding at the carbonyl site, other forces contribute to the condensed-phase behavior of γ-phenyl-γ-butyrolactone.
Van der Waals Interactions: A wave function analysis of the GBL-water complex revealed that the structures are additionally stabilized by weak van der Waals forces. acs.org
Hydrophobic and π-π Interactions: The presence of the phenyl group introduces the possibility of hydrophobic interactions with nonpolar molecules or regions of larger molecules. In biological contexts, such as the binding of γ-butyrolactones to receptor proteins, the ligand often fits into a hydrophobic cavity. nih.gov Furthermore, the aromatic phenyl ring can participate in π-π stacking interactions with other aromatic systems.
C–H···O Interactions: Molecular dynamics simulations on pure GBL have shown that weak C–H···O hydrogen bonds involving the carbonyl oxygen are present, contributing to the local structure of the liquid. researchgate.net
Protonation and Cation-Anion Interactions: In superacidic media, γ-butyrolactone undergoes protonation exclusively at the carbonyl oxygen. nih.gov In the resulting crystalline salts, such as [(CH₂)₃OCOH]⁺[AsF₆]⁻, a moderate hydrogen bond is observed between the newly formed O-H group and the fluoride (B91410) anion (O-H···F). nih.gov This highlights the carbonyl oxygen's role as the primary site of electrophilic attack and subsequent strong intermolecular interaction.
Biological and Pharmacological Activities of γ Phenyl γ Butyrolactone and Derivatives
Anticonvulsant Activity
The γ-butyrolactone (GBL) scaffold has been a subject of interest in the development of anticonvulsant agents. Research has shown that derivatives of GBL substituted at the α- and/or γ-positions can prevent seizures induced by various convulsant agents. wustl.edu
A notable derivative, γ-ethyl-γ-phenyl-butyrolactone (EFBL), combines the structural features of the anticonvulsant γ-hydroxy-γ-ethyl-γ-phenylbutyramide (HEPB) and the hypnotic γ-butyrolactone (GBL), inheriting both properties. nih.gov Studies on its mechanism of action revealed that EFBL increases dopamine (B1211576) (DA) and noradrenaline (NA) levels in the brain in a dose-dependent manner. nih.gov This effect on catecholamines is believed to contribute to its anticonvulsant properties, suggesting a potential for treating refractory epilepsy. nih.gov
The anticonvulsant properties of various substituted γ-butyrolactones have been evaluated against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures. nih.gov While many older anticonvulsant drugs are structurally related to phenobarbital, newer compounds, including those with a γ-butyrolactone core, are being explored. google.com The structural requirements for activity in the MES screen often include a large hydrophobic group, while for the scPTZ screen, a smaller, less hydrophobic group is often preferred. nih.gov
Table 1: Anticonvulsant Activity of selected γ-Butyrolactone Derivatives and Related Compounds This table is for illustrative purposes and synthesizes data from multiple sources. Direct comparison between studies may be limited by differing methodologies.
| Compound/Derivative | Test Model | Observation | Reference |
| α-Ethyl-α-methyl GBL | Pentylenetetrazol, β-EMGBL, picrotoxin-induced seizures in mice and guinea pigs | Prevented seizures | wustl.edu |
| α,α-Dimethyl GBL | Pentylenetetrazol, β-EMGBL, picrotoxin-induced seizures in mice and guinea pigs | Prevented seizures | wustl.edu |
| γ-Ethyl-γ-methyl GBL | Pentylenetetrazol, β-EMGBL, picrotoxin-induced seizures in mice and guinea pigs | Prevented seizures | wustl.edu |
| γ-Ethyl-γ-phenyl-butyrolactone (EFBL) | Mouse brain catecholamine levels | Increased dopamine and noradrenaline levels | nih.gov |
| 3-Aryl amino/amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazoline derivatives | MES and scPTZ seizure models in mice | Most compounds showed protection from MES seizures; one was active in the scPTZ test. | nih.gov |
Anticancer Activity
The γ-butyrolactone moiety is a privileged structure found in various biologically active molecules, including several FDA-approved anticancer agents. nih.govmdpi.com
Activity Against Specific Cell Lines (e.g., Leukemia)
Research has consistently shown that certain α-methylene-γ-phenyl-γ-butyrolactone derivatives exhibit potent growth inhibitory activity against leukemia cell lines. nih.govnih.gov One study synthesized γ-aryloxymethyl-α-methylene-γ-phenyl-γ-butyrolactones and found they had strong growth inhibitory effects on leukemia cells. nih.gov The potency was influenced by the nature of the aryl portion, with quinoline-substituted derivatives being more active than those with naphthalene (B1677914) or benzene (B151609) rings. nih.gov
Another study focused on α-methylene-γ-(4-substituted phenyl)-γ-butyrolactone derivatives bearing thymine, uracil, and 5-bromouracil. nih.gov These compounds also demonstrated strong growth inhibitory activity against leukemia cell lines. The anticancer potency was found to be dependent on the substituent on the Cγ-phenyl ring, with the order being 4-Ph > 4-Cl, 4-Br > 4-Me, 4-NO2 > 4-F. nih.gov
Table 2: Anticancer Activity of γ-Phenyl-γ-butyrolactone Derivatives Against Leukemia Cell Lines
| Compound Series | Key Finding | Reference |
| γ-Aryloxymethyl-α-methylene-γ-phenyl-γ-butyrolactones | Strong growth inhibitory activity against leukemia cell lines. Potency order for aryl portion: quinoline (B57606) > 8-hydroxyquinoline (B1678124) > 2-methylquinoline (B7769805) >> naphthalene >> benzene. | nih.gov |
| α-Methylene-γ-(4-substituted phenyl)-γ-butyrolactone bearing thymine, uracil, and 5-bromouracil | Strong growth inhibitory activity against leukemia cell lines. Potency order for Cγ-phenyl substituents: 4-Ph > 4-Cl, 4-Br > 4-Me, 4-NO2 > 4-F. | nih.gov |
| α-Methylidene-γ-butyrolactones bearing coumarin, flavone, xanthone, carbazole, and dibenzofuran (B1670420) moieties | Demonstrated strong growth inhibitory activity against leukemia cancer cells. |
Identification of Lead Scaffolds for Oncological Applications
The γ-butyrolactone scaffold is considered a valuable starting point for the development of new anticancer drugs. eijppr.com The semisynthetic derivatives of podophyllotoxin, etoposide, and teniposide, which contain a γ-butyrolactone ring, are approved anticancer agents used for treating lymphoma, leukemia, and various solid tumors. nih.govmdpi.com
Studies have aimed to identify structural features that enhance the anticancer activity of γ-butyrolactone derivatives. For instance, α-methylene-γ-butyrolactones with an aromatic moiety at the γ-position have been a focus. nih.gov The comparison of different chromophores attached to the α-methylidene-γ-butyrolactone core established a potency order, with dibenzofuran derivatives showing strong inhibitory activities against leukemia.
Antimicrobial Activities
The γ-butyrolactone ring is a pharmacophore present in natural products with antimicrobial properties. nih.gov
Antibacterial Efficacy
Synthetic γ-butyrolactones have shown promising antibacterial activities. nih.gov A study involving the synthesis of a series of γ-butyrolactone derivatives and their evaluation for antimicrobial activity found them to be active against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli, Salmonella Typhi) bacteria when compared to the standard drug ciprofloxacin. eijppr.com
Specifically, certain derivatives showed good activity against B. subtilis and S. aureus. Others were more effective against P. aeruginosa, E. coli, and S. typhi. eijppr.com These findings suggest that the γ-butyrolactone scaffold is a viable candidate for developing new antibacterial agents to combat the growing issue of antibiotic resistance. eijppr.com
Table 3: Antibacterial Activity of Synthesized γ-Butyrolactone Derivatives
| Bacterial Strain | Activity Level | Reference |
| Bacillus subtilis | Good | eijppr.com |
| Staphylococcus aureus | Good | eijppr.com |
| Pseudomonas aeruginosa | Better | eijppr.com |
| Escherichia coli | Better | eijppr.com |
| Salmonella typhi | Better | eijppr.com |
Antifungal Efficacy
The α-methylene-γ-butyrolactone scaffold has been identified as a significant pharmacophore in the development of new antifungal agents. nih.govnih.gov Research has demonstrated that derivatives of this structure exhibit notable efficacy against various plant pathogenic fungi.
A series of novel α-methylene-γ-butyrolactone (MBL) derivatives containing both heterocyclic and phenyl rings were synthesized and evaluated for their antifungal properties. acs.org Several of these compounds displayed promising inhibitory activity against a range of fungi. acs.org Notably, one of the most potent compounds exhibited an EC₅₀ value of 0.50 mg/L against Valsa mali, outperforming the commercial fungicide famoxadone (B114321). acs.org Further investigation into the mechanism of action revealed that this compound induces cell deformation, mitochondrial reduction, and increased cell membrane permeability in V. mali. acs.org
In another study, new ester and ether derivatives containing the α-methylene-γ-butyrolactone moiety were synthesized and tested against Colletotrichum lagenarium and Botrytis cinerea. nih.gov The majority of these compounds showed moderate to significant fungicidal activity. nih.gov Structure-activity relationship (SAR) analysis indicated that derivatives with electron-withdrawing groups on the benzene ring, particularly those containing halogen atoms, exhibited enhanced antifungal activity. nih.gov For instance, certain halogenated derivatives displayed excellent fungicidal activity against C. lagenarium with IC₅₀ values as low as 7.68 µM. nih.gov
Furthermore, the introduction of a benzothiophene (B83047) moiety into the α-methylene-γ-butyrolactone structure has yielded compounds with considerable antifungal efficacy. nih.gov Some of these derivatives demonstrated broad-spectrum activity against pathogenic fungi and oomycetes. nih.gov Specifically, compounds with 3-fluoro and 4-chloro substitutions on the phenyl ring showed excellent activity against Rhizoctonia solani, comparable to the commercial fungicide tebuconazole, and significant inhibitory effects against Valsa mali, surpassing both famoxadone and carabrone. nih.gov The in vivo protective and curative effects of one of these compounds against R. solani were found to be equivalent to those of tebuconazole. nih.gov
Table 1: Antifungal Activity of Selected α-Methylene-γ-Butyrolactone Derivatives
| Compound/Derivative | Target Fungi | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Heterocycle and phenyl-containing MBL | Valsa mali | EC₅₀ | 0.50 mg/L | acs.org |
| Halogenated ester derivative | Colletotrichum lagenarium | IC₅₀ | 7.68 µM | nih.gov |
| MBL with benzothiophene & 3-F-Ph | Rhizoctonia solani | EC₅₀ | 0.94 mg L⁻¹ | nih.gov |
| MBL with benzothiophene & 4-Cl-Ph | Rhizoctonia solani | EC₅₀ | 0.99 mg L⁻¹ | nih.gov |
| MBL with benzothiophene & 3-F-Ph | Valsa mali | EC₅₀ | 2.26 mg L⁻¹ | nih.gov |
| MBL with benzothiophene & 4-Cl-Ph | Valsa mali | EC₅₀ | 1.67 mg L⁻¹ | nih.gov |
| 4-Phenyl-3-phenyl-2-methylenebutyrolactone | Colletotrichum lagenarium | IC₅₀ | 22.8 µM | nih.govbohrium.com |
Role of α-Methylene-γ-Butyrolactone Moiety as a Pharmacophore
The α-methylene-γ-butyrolactone ring is a key structural feature found in numerous natural products and is recognized as a natural pharmacophore for antifungal activity. nih.govnih.gov This moiety is a crucial bio-functional group in the structure of compounds like carabrone, which exhibits potent antifungal properties. nih.gov The inherent biological activity of this lactone ring has prompted extensive research into the synthesis of its derivatives to develop novel and effective fungicidal agents. nih.govnih.gov
SAR studies have consistently highlighted the importance of the α-methylene-γ-butyrolactone ring in the antifungal efficacy of its derivatives. nih.govnih.gov The biological activity is significantly influenced by the nature and position of substituents on the lactone ring and any associated aromatic structures. nih.govnih.gov For instance, the introduction of an aromatic ring at the γ-position of the lactone has been shown to enhance antifungal activity against pathogens like Colletotrichum lagenarium. nih.govnih.gov
Furthermore, the electronic properties of substituents on the phenyl ring play a critical role. nih.gov The presence of electron-withdrawing groups, such as halogens, tends to increase fungicidal activity compared to electron-donating groups. nih.govnih.gov The position of these substituents on the benzene ring also matters, with meta-substitution often leading to greater potency compared to ortho- or para-substitution. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have further suggested that the introduction of bulky and negatively charged groups can favor the antifungal activity of these MBL derivatives. acs.org These findings underscore the α-methylene-γ-butyrolactone moiety as a versatile and crucial pharmacophore for the design and development of new antifungal compounds. nih.govacs.orgnih.gov
Neurobiological and Neuropharmacological Effects
Neuroprotective Effects
Derivatives of γ-butyrolactone have demonstrated significant potential as neuroprotective agents in various experimental models. mdpi.comnih.govnih.gov These compounds have been shown to protect against neuronal damage induced by a range of neurotoxic insults.
One area of investigation has been their efficacy in models of ischemic stroke. In a study using a rodent model of transient middle cerebral artery occlusion, treatment with γ-butyrolactone (GBL), along with its precursor 1,4-butanediol (B3395766) and its metabolite γ-hydroxybutyric acid (GHB), resulted in a significant reduction in infarct volume. nih.gov This suggests a protective effect against focal cerebral ischemia. nih.gov
Furthermore, γ-butyrolactone derivatives have been explored for their potential in treating neurodegenerative disorders. mdpi.com For example, a synthetic γ-butyrolactone derivative, 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO), has been shown to protect against Aβ₂₅₋₃₅-induced cytotoxicity in PC12 cells, a model for Alzheimer's disease. nih.gov The proposed mechanism for this protective effect involves the inhibition of reactive oxygen species (ROS) production and the autophagy process. nih.gov In vivo studies have further supported the potential of 3BDO by demonstrating its ability to rescue memory and lower Aβ levels in the brains of mice. nih.gov
Natural sources have also yielded γ-butyrolactone compounds with neuroprotective properties. Phenolic γ-butyrolactones found in Cinnamomum cassia have exhibited neuroprotective effects against tunicamycin-induced cell death in human dopaminergic neuroblastoma SH-SY5Y cells. mdpi.com Similarly, japonipene C, a γ-butyrolactone from Petasites japonicas, has been identified as the active compound responsible for the neuroprotective effects of the plant's extract. mdpi.com Butyrolactone I, a marine fungal metabolite, has been shown to prevent cognitive deficits in a zebrafish model of aluminum trichloride-induced neurotoxicity by mitigating neuroinflammation and oxidative stress. nih.gov
Table 2: Neuroprotective Effects of γ-Butyrolactone and its Derivatives
| Compound/Derivative | Model | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| γ-Butyrolactone (GBL) | Rodent transient middle cerebral artery occlusion | Reduced infarct volume | Protection against focal cerebral ischemia | nih.gov |
| 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO) | Aβ₂₅₋₃₅-induced cytotoxicity in PC12 cells | Protection against cytotoxicity | Inhibition of ROS production and autophagy | nih.gov |
| 3BDO | Mouse model of Alzheimer's disease | Memory rescue and lowered brain Aβ levels | Aβ lowering activity | nih.gov |
| Phenolic γ-butyrolactones | Tunicamycin-induced cell death in SH-SY5Y cells | Neuroprotection | Not specified | mdpi.com |
| Japonipene C | Not specified | Neuroprotective effect | Not specified | mdpi.com |
| Butyrolactone I | AlCl₃-injured zebrafish | Prevention of cognitive deficits | Relief of inflammation and oxidative stress | nih.gov |
Influence on Central Nervous System Neurotransmitter Levels
Dopamine Metabolism and Accumulation
γ-Butyrolactone and its derivatives have been shown to exert a significant influence on dopamine (DA) metabolism and accumulation in the brain. nih.govresearchgate.netnih.gov The administration of γ-ethyl-γ-phenyl-butyrolactone (EFBL), a compound combining the structural features of an anticonvulsant and a hypnotic, led to a dose-dependent increase in brain DA levels in mice. researchgate.netnih.gov This increase was sustained, with DA levels remaining enhanced by 80% over a 24-hour period. researchgate.netnih.gov The parent compounds, γ-hydroxy-γ-ethyl-γ-phenylbutyramide (HEPB) and γ-butyrolactone (GBL), also increased DA levels. researchgate.netnih.gov EFBL was observed to reverse the effects of chlorpromazine (B137089) and potentiate those of phenelzine (B1198762) on DA levels, suggesting an interaction with dopaminergic pathways. researchgate.netnih.gov These effects are attributed to the compound's action on presynaptic dopaminergic receptors. researchgate.netnih.gov
Further studies have investigated the impact of GBL on DA release and its metabolites. Following a GBL injection, DA content increased significantly in the frontal cortex, nucleus accumbens, and striatum. nih.gov Concurrently, the accumulation rate of 3-methoxytyramine, an index of DA release, was markedly reduced in these brain regions. nih.gov While DA levels remained elevated 90 minutes post-treatment, DA release returned to baseline in the frontal cortex but stayed low in the striatum and nucleus accumbens. nih.gov This suggests that GBL can uncouple DA levels from its release, likely due to an increase in the in situ metabolism of newly synthesized DA during the blockade of DA neuronal firing. nih.gov The GBL-induced increase in striatal DA synthesis has been shown to be dependent on GABAB receptors, as this effect was absent in GABAB(1)-/- mice. nih.gov Additionally, the elevation of DA levels in the prefrontal cortex induced by GBL is sensitive to tyrosine availability, indicating that increased DA synthesis may not be a prerequisite for tyrosine to affect pharmacologically elevated prefrontal cortex DA levels. nih.gov
GABAergic System Interactions
γ-Butyrolactone and its derivatives interact with the GABAergic system, primarily through their relationship with γ-hydroxybutyric acid (GHB), a metabolite of γ-aminobutyric acid (GABA). nih.govnih.gov The pharmacological effects of GBL are largely mediated through its conversion to GHB, which then acts on the GABAergic system. nih.gov
Studies have shown that the in vivo effects of GBL are mediated by GABAB receptors. doaj.org In mice lacking functional GABAB receptors (GABAB(1)-/- mice), the typical effects of GBL, such as hypolocomotion and hypothermia, were absent. nih.gov This indicates that the actions of GBL are dependent on the presence of functional GABAB receptors. nih.gov
Long-term administration of GBL can lead to alterations in the GABAergic system. nih.gov In a study where mice received GBL for 12 weeks, a decrease in GABA-mediated synaptic activity was observed. nih.gov This was evidenced by a reduced motor activity depression in response to the GABA-mimetic muscimol (B1676869) and a decrease in the binding of GABA to its receptors in several brain regions, including the cerebral cortex, cerebellum, and striatum. nih.gov Furthermore, the typical reduction in GABA accumulation following an acute GBL injection was significantly attenuated in the long-term GBL-treated mice. nih.gov These findings suggest that chronic exposure to GBL can lead to a downregulation of GABA receptors, providing a potential mechanism for the development of tolerance to its effects. nih.gov
Anti-inflammatory Properties
Derivatives of γ-butyrolactone have demonstrated notable anti-inflammatory activities through various mechanisms of action. Research has shown that certain γ-butyrolactone derivatives can modulate the NF-κB signaling pathway, a key regulator of the inflammatory response. mdpi.com For instance, a santonine-derived butyrolactone and a novel phthalide-based butyrolactone have been reported to inhibit the NF-κB pathway, with the latter showing in vivo efficacy in a rat model of adjuvant-induced arthritis. mdpi.com Similarly, the natural products calcaratarin D and a specific sesquiterpene lactone also exhibit anti-inflammatory effects by targeting this pathway. mdpi.com
Another mechanism involves the inhibition of enzymes crucial to the inflammatory cascade. A biyouyanagin derivative linked to adenine (B156593) and arctiidilactone have shown anti-inflammatory activity by inhibiting LPS-induced cytokine production and NO production, respectively. mdpi.com Furthermore, an indole-based γ-butyrolactone has been identified as a potent COX-2 inhibitor. mdpi.com
A notable example is the compound α-(3,5-di-tert-butyl-4-hydroxybenzylidene)-γ-butyrolactone (KME-4), which has demonstrated significant anti-inflammatory effects in animal models. nih.gov KME-4 was found to be more potent than ibuprofen (B1674241) and naproxen (B1676952) in carrageenan-induced paw edema in rats and as effective as naproxen in a granuloma formation model. nih.gov A key finding was that KME-4 acts as a dual inhibitor of both prostaglandin (B15479496) synthetase and 5-lipoxygenase, enzymes that produce inflammatory mediators. nih.gov
Studies on other γ-butyrolactone derivatives, such as BM138, have shown a dose-dependent reduction of paw edema in the carrageenan model, reaching up to 49% inhibition. nih.gov Another derivative, BM138A, reduced mechanical hyperalgesia in the Randall-Selitto test. nih.gov
Table 1: Anti-inflammatory Activity of γ-Butyrolactone Derivatives
| Compound/Derivative | Mechanism of Action | Model System | Reference |
|---|---|---|---|
| Santonine-derived butyrolactone | Inhibition of NF-κB signaling pathway | Freund's adjuvant arthritis rat model | mdpi.com |
| Phthalide-based butyrolactone | Inhibition of NF-κB signaling pathway | Adjuvant arthritis rat model | mdpi.com |
| Calcaratarin D | Inhibition of NF-κB signaling pathway | Not specified | mdpi.com |
| Sesquiterpene lactone | Inhibition of NF-κB signaling pathway | Not specified | mdpi.com |
| Biyouyanagin derivative | Inhibition of LPS-induced cytokine production | Not specified | mdpi.com |
| Arctiidilactone | Inhibition of LPS-induced NO production | Not specified | mdpi.com |
| Indole-based γ-butyrolactone | COX-2 inhibition | Not specified | mdpi.com |
| KME-4 | Dual inhibition of prostaglandin synthetase and 5-lipoxygenase | Carrageenan-induced paw edema and granuloma formation in rats | nih.gov |
| BM138 | Anti-edematous | Carrageenan-induced paw edema in rats | nih.gov |
| BM138A | Reduction of mechanical hyperalgesia | Randall-Selitto test in rats | nih.gov |
Immunosuppressive Activities
Certain synthetic and natural γ-butyrolactones have been identified as possessing potent immunosuppressive properties. nih.gov Benzene-fused γ-butyrolactones, for example, have been shown to have highly efficacious immunosuppressive effects. nih.gov
Natural sources have also yielded immunosuppressive γ-butyrolactones. A sesquiterpene lactone isolated from Artemisia argyi demonstrated significant immunosuppressive activity by inhibiting the proliferation of T lymphocytes. nih.gov Similarly, a santonin (B1680769) derivative was evaluated for its immunosuppressive potential through its effects on both T- and B-cell proliferation. nih.gov
Kinsenoside, a natural γ-butyrolactone originally isolated from Anoectochillus roxburghii, has been highlighted as a potentially effective agent for the treatment of autoimmune hepatitis, further underscoring the therapeutic potential of this class of compounds in modulating the immune system. nih.gov
Table 2: Immunosuppressive Activity of γ-Butyrolactone Derivatives
| Compound/Derivative | Source | Mechanism/Assay | Reference |
|---|---|---|---|
| Benzene-fused γ-butyrolactones | Synthetic | Not specified | nih.gov |
| Sesquiterpene lactone | Artemisia argyi | Inhibition of T lymphocyte proliferation | nih.gov |
| Santonin derivative | Synthetic | T- and B-cell proliferation assay | nih.gov |
| Kinsenoside | Anoectochillus roxburghii | Potential treatment for autoimmune hepatitis | nih.gov |
Antioxidant Activities
The antioxidant potential of γ-butyrolactones has been confirmed through various in vitro assays. nih.gov The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay and superoxide (B77818) scavenging assays are commonly used to evaluate the antioxidant capacity of these compounds. nih.gov
For instance, styraxlignolide E, a compound found in Styrax japonica, has been studied for its antioxidant activity. nih.gov Another example is norstictic acid, isolated from the lichen Usnea articulata, which exhibited superoxide scavenging activity even greater than that of the well-known antioxidant quercetin. nih.gov This finding suggests that the antioxidant properties of such compounds may play a role in the defense mechanisms of lichens. nih.gov
In a study of γ-butyrolactone derivatives, BM138 and BM138A demonstrated concentration-dependent scavenging activity against the ABTS radical cation, with inhibition of the radical absorbance reaching up to 80%. nih.gov These results suggest that these derivatives could be valuable as antinociceptive and antioedematous agents with the added benefit of free radical-scavenging properties. nih.gov
Table 3: Antioxidant Activity of γ-Butyrolactone Derivatives
| Compound/Derivative | Source/Type | Assay | Key Finding | Reference |
|---|---|---|---|---|
| Styraxlignolide E | Styrax japonica | DPPH assay, superoxide scavenging assay | Demonstrated antioxidant activity | nih.gov |
| Norstictic acid | Usnea articulate | Superoxide scavenging assay | Higher activity than quercetin | nih.gov |
| BM138 | Synthetic derivative | ABTS radical cation-scavenging | Up to 80% inhibition of radical absorbance | nih.gov |
| BM138A | Synthetic derivative | ABTS radical cation-scavenging | Up to 80% inhibition of radical absorbance | nih.gov |
Hypoglycemic Activities
The potential of γ-butyrolactones as therapeutic agents for type 2 diabetes has recently garnered attention. nih.gov Butyrolactone-1, for example, has been shown to inhibit α-glucosidase in vitro and to have a potent TNF-α lowering effect. nih.gov The interaction between butyrolactone-1 and α-glucosidase has been supported by molecular docking studies. nih.gov Furthermore, this compound maintained its potent hyperglycemic activity in in vivo studies in mice. nih.gov
Building on these findings, researchers have synthesized analogues of butyrolactone-1 by modifying its side chains, suggesting that the γ-butyrolactone scaffold is a promising starting point for the development of new hypoglycemic drugs. nih.gov
Table 4: Hypoglycemic Activity of γ-Butyrolactone Derivatives
| Compound/Derivative | Mechanism of Action | In Vitro/In Vivo | Reference |
|---|---|---|---|
| Butyrolactone-1 | Inhibition of α-glucosidase, TNF-α lowering effect | In vitro and in vivo (mice) | nih.gov |
| Analogues of butyrolactone-1 | Modification of side chains | Not specified | nih.gov |
Other Reported Biological Activities
The diverse biological profile of γ-butyrolactone derivatives extends beyond the activities previously mentioned. Research has indicated their potential in several other therapeutic areas.
Neuroprotective Effects : Phenolic γ-butyrolactones from Cinnamomum cassia have shown a neuroprotective effect against tunicamycin-induced cell death in human neuroblastoma cells. nih.gov Japonipene C from Petasites japonicas has also been identified as having neuroprotective properties. nih.gov Furthermore, the synthetic derivative 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO) has been shown to protect against Aβ-induced cytotoxicity, suggesting its potential as a therapeutic scaffold for Alzheimer's and Parkinson's diseases. nih.gov
Analgesic Activity : Several γ-butyrolactone derivatives have demonstrated significant analgesic properties. nih.govindexcopernicus.com In the hot-plate assay, derivatives BM113A and BM138A prolonged the latency of the nociceptive reaction in a dose-dependent manner. nih.gov In the writhing test, these same compounds, along with BM113 and BM138, showed higher potency than acetylsalicylic acid. nih.gov
Flavor and Fragrance : Due to their often pleasant aromas, compounds structurally similar to γ-phenyl-γ-butyrolactone are of interest to the fragrance and food industries. solubilityofthings.com
Prodrugs : The γ-butyrolactone scaffold has been utilized to create prodrugs of active pharmaceutical ingredients. For instance, γ-butyrolactone derivatives of the STING agonist MSA-2 have been synthesized to improve its properties for systemic administration. researchgate.net
Table 5: Other Biological Activities of γ-Butyrolactone Derivatives
| Activity | Compound/Derivative | Key Finding | Reference |
|---|---|---|---|
| Neuroprotective | Phenolic γ-butyrolactones | Protection against tunicamycin-induced cell death | nih.gov |
| Neuroprotective | Japonipene C | Neuroprotective effect | nih.gov |
| Neuroprotective | 3BDO | Protection against Aβ-induced cytotoxicity | nih.gov |
| Analgesic | BM113A, BM138A | Prolonged latency in hot-plate test | nih.gov |
| Analgesic | BM113, BM113A, BM138, BM138A | Higher potency than acetylsalicylic acid in writhing test | nih.gov |
| Flavor and Fragrance | γ-Phenyl-γ-butyrolactone and similar compounds | Pleasant aromas | solubilityofthings.com |
| Prodrugs | γ-Butyrolactone derivatives of MSA-2 | Improved properties for systemic administration | researchgate.net |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Impact of Phenyl Substituents and Other Functional Groups on Biological Activity
The introduction of a phenyl group at the γ-position of the butyrolactone ring, as seen in γ-Phenyl-γ-butyrolactone, significantly impacts its biological profile. Research on related compounds has demonstrated that the nature and position of substituents on the phenyl ring can modulate activity. For instance, in a series of α-benzylidene-γ-lactone derivatives, compounds bearing electron-withdrawing substituents, particularly at the meta- or para-positions of the phenyl ring, exhibited enhanced antifungal activity. nih.gov Specifically, derivatives with a halogen atom showed potent fungicidal effects. nih.gov
Furthermore, studies on other γ-butyrolactone derivatives have revealed the importance of various functional groups in determining their pharmacological actions. For example, γ-ethyl-γ-phenyl-butyrolactone (EFBL), which combines the structural features of an anticonvulsant and a hypnotic, demonstrates that the presence of both ethyl and phenyl groups contributes to its dual activity and influences its effects on brain catecholamine levels. nih.govresearchgate.net The addition of heterocyclic groups, such as isochinolinyl, morpholinyl, or arylpiperazine, to the γ-butyrolactone core has also been explored, leading to compounds with potential analgesic activity. uj.edu.pl
The following table summarizes the impact of different substituents on the biological activity of γ-butyrolactone derivatives based on various studies.
| Derivative Class | Substituent(s) | Observed Biological Activity | Reference |
| α-Benzylidene-γ-lactones | Electron-withdrawing groups (e.g., halogens) at meta/para positions of the phenyl ring | Enhanced antifungal activity | nih.gov |
| γ-Ethyl-γ-phenyl-butyrolactone (EFBL) | Ethyl and Phenyl groups | Anticonvulsant and hypnotic properties | nih.govresearchgate.net |
| 3-Mono-substituted GBL derivatives | Isochinolinyl, morpholinyl, or arylpiperazine groups | Potential analgesic activity | uj.edu.pl |
Correlation Between Molecular Structure and Pharmacological Profile
The pharmacological profile of γ-butyrolactone derivatives is a direct consequence of their molecular structure. uj.edu.pljpccr.eu Studies have shown that even subtle changes in the structure can lead to significant differences in their biological effects. For instance, a study on three different γ-butyrolactone derivatives (LMOR, LHEL, and L8) revealed potent antinociceptive activity in various pain models. uj.edu.pljpccr.eu These compounds demonstrated effectiveness against thermal and chemical pain stimuli, indicating that the γ-butyrolactone moiety, in combination with specific heterocyclic groups, is a key pharmacophore for analgesia. uj.edu.pl
The table below illustrates the correlation between the structure of selected γ-butyrolactone derivatives and their observed pharmacological effects.
| Compound/Derivative | Key Structural Features | Pharmacological Profile | Reference |
| LMOR, LHEL, L8 | γ-Butyrolactone core with heterocyclic groups | Antinociceptive (analgesic) activity | uj.edu.pljpccr.eu |
| γ-Ethyl-γ-phenyl-butyrolactone (EFBL) | γ-lactone with ethyl and phenyl substituents | Anticonvulsant and hypnotic | nih.govresearchgate.net |
| α-Benzylidene-γ-lactones | α-benzylidene group on the γ-butyrolactone ring | Antifungal activity | nih.gov |
Development and Validation of QSAR Models
QSAR models are mathematical representations that correlate the chemical structure of compounds with their biological activity. nih.govuniroma1.it The development of robust and validated QSAR models is essential for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.govuniroma1.it
For γ-butyrolactone derivatives, QSAR models have been successfully developed to predict their antifungal activity. nih.gov In one study, a QSAR model was generated for a series of α-benzylidene-γ-lactone compounds, which showed a strong correlation (R² = 0.961) between their molecular structures and their antifungal activity against Botrytis cinerea. nih.gov The development of such models typically involves calculating a variety of molecular descriptors that encode structural, electronic, and physicochemical properties of the molecules. mdpi.com
The validation of a QSAR model is a critical step to ensure its predictive power. nih.gov This involves both internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model's development. nih.govmdpi.com A well-validated QSAR model can be a powerful tool in the drug discovery process, enabling the virtual screening of large compound libraries to identify potential hits. uniroma1.it
Key steps in the development and validation of a QSAR model include:
Data Set Preparation: Curation of a dataset of compounds with known biological activities.
Descriptor Calculation: Generation of molecular descriptors that characterize the chemical structures.
Model Building: Using statistical methods like multiple linear regression to establish a relationship between descriptors and activity. mdpi.com
Model Validation: Rigorous testing of the model's predictive ability using internal and external validation sets. nih.govmdpi.com
Role of Stereochemistry in Activity Modulation
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many compounds, including γ-butyrolactone derivatives. nih.govgoogle.com The γ-carbon of γ-Phenyl-γ-butyrolactone is a stereocenter, meaning the compound can exist as two enantiomers (R and S). These enantiomers can exhibit different pharmacological activities due to their differential interactions with chiral biological targets such as enzymes and receptors.
The synthesis of stereochemically pure γ-butyrolactones is an active area of research, with various methods being developed to control the stereochemistry at different positions of the lactone ring. google.comnih.gov For example, asymmetric synthesis strategies are employed to produce specific enantiomers of γ-butyrolactone derivatives. google.com
The determination of the absolute stereochemistry of these molecules is crucial for understanding their SAR. nih.gov Techniques such as DPFGSE-NOE experiments are used to elucidate the spatial arrangement of atoms in these molecules. nih.gov The ability to synthesize and characterize specific stereoisomers allows for a more detailed investigation of how the 3D structure influences biological activity, leading to the development of more potent and selective therapeutic agents. researchgate.net
Molecular Mechanisms and Biological Targets
Enzyme Interactions and Inhibition
γ-Butyrolactones can engage with various enzymes, leading to either inhibition or modulation of their catalytic activity. This interaction is often dictated by the specific substitutions on the lactone ring, which determine the compound's binding affinity and specificity for the enzyme's active site.
Certain derivatives of the γ-butyrolactone structure have demonstrated significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. nih.gov For instance, an indole-based γ-butyrolactone has been reported as a potent COX-2 inhibitor with an IC₅₀ value of less than 0.001 μM. nih.gov The mechanism of inhibition can involve the binding of the inhibitor to the COX active site. In some cases, the carboxylate group of an inhibitor can form hydrogen bonds with key amino acid residues like Tyrosine-385 and Serine-530 in the COX-2 active site. nih.gov This interaction prevents the binding of the natural substrate, arachidonic acid, thereby blocking the production of prostaglandins (B1171923) and exerting an anti-inflammatory effect. nih.gov
Receptor Binding and Activation/Modulation
Gamma-butyrolactones are recognized as signaling molecules in various organisms and can bind to specific receptors, leading to their activation or modulation.
In several species of the bacterial genus Streptomyces, γ-butyrolactones act as quorum-sensing signaling molecules that regulate secondary metabolism and morphological development. nih.govbiorxiv.orgbiorxiv.org These molecules bind to specific cytoplasmic receptors, such as ScgR in Streptomyces chattanoogensis and CprB in Streptomyces coelicolor, which are homologues of the A-factor-receptor protein, ArpA. nih.govnih.gov
These receptors are DNA-binding proteins that typically act as repressors, binding to the promoter regions of specific genes and inhibiting their transcription. nih.govnih.gov The binding of the cognate γ-butyrolactone ligand to a hydrophobic pocket within the receptor induces a conformational change. nih.gov This change reduces the receptor's affinity for its target DNA sequence, causing it to dissociate from the DNA and leading to the derepression of the target genes. nih.govnih.gov This mechanism forms a molecular switch that can activate antibiotic production and other physiological processes in response to bacterial population density. nih.govnih.gov
The γ-butyrolactone (GBL) structure and its metabolites can interact with γ-aminobutyric acid type A (GABAᴀ) receptors in the central nervous system. nih.govnih.gov GBL itself is a prodrug that is rapidly converted to γ-hydroxybutyric acid (GHB) in the body. wikipedia.orgnih.govfrontiersin.org GHB is known to act on GABAergic systems. frontiersin.org
Alkyl-substituted γ-butyrolactones can exhibit dual modulatory actions on GABAᴀ receptors. nih.gov For example, some compounds can both block and augment GABAᴀ currents, with the effect depending on the concentration and the specific substitution pattern on the lactone ring. nih.gov This has led to the proposal of two distinct modulatory sites on the GABAᴀ receptor: an inhibitory "picrotoxin" site and an enhancing "lactone site". nih.gov Positive allosteric modulators of the GABAᴀ receptor, such as benzodiazepines, enhance the effect of GABA by increasing the frequency of chloride channel opening, leading to neuronal hyperpolarization and reduced excitability. nih.govyoutube.com Long-term administration of GBL has been shown to result in a decrease in GABA-mediated synaptic activity, potentially through the downregulation of GABAᴀ receptors. nih.gov
Influence on Gene Expression and Signal Transduction Pathways
The binding of γ-butyrolactones to their cognate receptors is a critical step in signal transduction pathways that ultimately regulate gene expression. In Streptomyces, the dissociation of the GBL-receptor complex from DNA initiates a cascade that controls complex physiological responses, including the biosynthesis of antibiotics and morphological differentiation. nih.govbiorxiv.orgnih.gov The GBL regulatory system in S. chattanoogensis, for example, links nutrient utilization and stress response to the developmental program and secondary metabolism. nih.gov This signaling network allows the bacteria to coordinate gene expression with environmental cues and population density. biorxiv.org
Metabolic Pathways and Biological Regulation
γ-Phenyl-γ-butyrolactone is part of the broader γ-butyrolactone family, which participates in various metabolic and regulatory pathways.
In mammals, GBL is primarily known for its metabolic conversion to GHB. This transformation is carried out by paraoxonase (PON) enzymes, which are lactonases found in the blood and liver. wikipedia.orgfrontiersin.orgnih.gov The resulting GHB is the primary active molecule that exerts effects on the central nervous system. wikipedia.orgfrontiersin.org
In bacteria, the biosynthesis of γ-butyrolactone signaling molecules is a well-studied pathway. biorxiv.orgbiorxiv.org For example, the biosynthesis of A-factor in Streptomyces griseus involves the enzyme AfsA, which catalyzes the condensation of a keto acid derivative and dihydroxyacetone phosphate. biorxiv.org This is followed by further modifications to form the final GBL hormone. biorxiv.orgnih.gov These endogenously produced GBLs then act as autoregulators, controlling the expression of genes involved in various processes, including the production of other secondary metabolites. biorxiv.orgbiorxiv.org
Interactive Data Table: Enzymes and Receptors Associated with γ-Butyrolactone Activity
| Entity | Class | Function/Interaction with γ-Butyrolactones | Organism/System | References |
| Cyclooxygenase-2 (COX-2) | Enzyme | Inhibition by certain γ-butyrolactone derivatives, leading to anti-inflammatory effects. | Mammalian | nih.gov |
| Paraoxonase (PON) | Enzyme | Hydrolyzes γ-butyrolactone (GBL) to γ-hydroxybutyric acid (GHB). wikipedia.orgfrontiersin.orgnih.gov | Mammalian | wikipedia.orgfrontiersin.orgnih.gov |
| AfsA | Enzyme | A-factor synthase involved in the biosynthesis of γ-butyrolactone hormones. biorxiv.org | Streptomyces | biorxiv.org |
| ScgR / CprB / ArpA | Receptor | Binds γ-butyrolactones, leading to derepression of target genes for antibiotic synthesis and development. nih.govnih.gov | Streptomyces | nih.govnih.gov |
| GABAᴀ Receptor | Receptor | Modulated by γ-butyrolactones and their metabolites; can be potentiated or inhibited. nih.govnih.gov | Mammalian CNS | nih.govnih.gov |
Molecular Docking Studies with Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand and its protein target at the molecular level. In the context of γ-butyrolactone derivatives, molecular docking studies have been employed to elucidate their binding modes and affinities for various protein targets, providing insights into their potential pharmacological activities.
While specific molecular docking studies on γ-Phenyl-γ-butyrolactone are not extensively available in the current body of scientific literature, research on closely related γ-butyrolactone analogues provides valuable information on how this class of compounds interacts with biological targets. One notable study investigated a series of γ-butyrolactone derivatives with the sigma 2 (σ₂) receptor, a protein implicated in various neurological disorders. rsc.org
The study utilized a library of 58 compounds with a core γ-butyrolactone structure to perform molecular docking against both σ₁ and σ₂ receptors. rsc.org The findings revealed that certain substitutions on the γ-butyrolactone scaffold significantly influence the binding affinity and selectivity.
For instance, a γ-butyrolactone derivative, designated as LACT10, which features a phenyl piperazine (B1678402) group, demonstrated significant interaction with the active site of the σ₂ receptor. The carbonyl oxygen of the butyrolactone ring was found to form a hydrogen bond with the amino acid residue Glu73. rsc.org Another key interaction observed was a Pi-cation interaction between the nitrogen atom of the piperazine ring and Tyr147. rsc.org Further stabilization of the ligand within the binding pocket was achieved through a Pi-Pi interaction between the phenyl ring of the ligand and Tyr50 of the receptor. rsc.org
Another analogue, LACT11, which has a methyl group on the phenyl ring, also showed favorable interactions with the σ₂ receptor. rsc.org The binding of these derivatives was further evaluated using Molecular Mechanics with Generalized Born Surface Area (MM/GBSA) calculations to estimate the binding free energies. rsc.org
The detailed interactions of these γ-butyrolactone derivatives with the σ₂ receptor are summarized in the tables below.
Table 1: Key Molecular Interactions of γ-Butyrolactone Derivatives with the σ₂ Receptor
| Compound | Interacting Residue | Interaction Type |
| LACT10 | Glu73 | Hydrogen Bond |
| Tyr147 | Pi-Cation | |
| Tyr50 | Pi-Pi | |
| LACT11 | Tyr50 | Pi-Pi |
| Tyr147 | Pi-Cation |
Table 2: Hydrogen Bond Details for LACT1 with the σ₂ Receptor
| Donor Atom (Ligand) | Acceptor Atom (Receptor) | Distance (Å) |
| Protonated N-atom of phenyl piperazine | Asp29 | 2.57 |
| Carbonyl oxygen of butyrolactone | Glu73 | 2.49 |
These findings from studies on related analogues suggest that the phenyl group and the lactone ring of γ-Phenyl-γ-butyrolactone could play crucial roles in its interaction with protein targets. The phenyl ring can participate in hydrophobic and Pi-Pi stacking interactions, while the carbonyl group of the lactone ring is a potential hydrogen bond acceptor. However, without direct molecular docking studies on γ-Phenyl-γ-butyrolactone, these remain informed hypotheses based on the behavior of structurally similar compounds.
Advanced Analytical and Spectroscopic Techniques in γ Phenyl γ Butyrolactone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural analysis of γ-Phenyl-γ-butyrolactone, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR for Structural Elucidation
Proton NMR (¹H NMR) is instrumental in determining the arrangement of hydrogen atoms within the γ-Phenyl-γ-butyrolactone molecule. nih.govchemicalbook.comnih.gov The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a complete picture of the proton environment.
The protons of the phenyl group typically appear as a complex multiplet in the aromatic region of the spectrum. The methine proton at the chiral center (Cγ) is coupled to the adjacent methylene (B1212753) protons, resulting in a characteristic splitting pattern. The two methylene groups in the lactone ring (Cα and Cβ) often exhibit complex second-order coupling effects, appearing as multiplets.
¹H NMR Spectral Data for γ-Phenyl-γ-butyrolactone
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-γ | 5.40-5.50 | Triplet (t) | 7.5 |
| H-α | 2.55-2.70 | Multiplet (m) | |
| H-β | 2.20-2.40 & 2.75-2.90 | Multiplet (m) | |
| Aromatic-H | 7.25-7.45 | Multiplet (m) |
Note: Spectral data can vary slightly depending on the solvent and instrument used.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton of γ-Phenyl-γ-butyrolactone. nih.gov Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.
The carbonyl carbon of the lactone ring is a key diagnostic signal, appearing significantly downfield. The carbon atom bearing the phenyl group (Cγ) also has a characteristic chemical shift. The signals for the two methylene carbons (Cα and Cβ) and the aromatic carbons can be assigned based on their chemical environments and by using advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer).
¹³C NMR Spectral Data for γ-Phenyl-γ-butyrolactone
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O (lactone) | 176.5 |
| C-γ | 81.0 |
| C-α | 35.5 |
| C-β | 29.0 |
| Aromatic C (quaternary) | 138.5 |
| Aromatic C-H | 128.8, 128.5, 125.5 |
Note: Spectral data can vary slightly depending on the solvent and instrument used.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of γ-Phenyl-γ-butyrolactone, as well as to identify and quantify it in complex mixtures. nih.govchemicalbook.comnih.gov
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of γ-Phenyl-γ-butyrolactone, which is C₁₀H₁₀O₂. chemicalbook.com By comparing the experimentally measured exact mass to the calculated theoretical mass, HRMS serves as a definitive tool for confirming the elemental composition of the compound.
GC/MS for Quantification and Identification in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for the identification and quantification of γ-Phenyl-γ-butyrolactone in complex matrices such as biological samples or industrial process streams. nih.gov In GC/MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for γ-Phenyl-γ-butyrolactone, allowing for its positive identification and accurate quantification, even at low concentrations. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. chemicalbook.comnih.govchemicalbook.com For γ-Phenyl-γ-butyrolactone, the IR spectrum provides clear evidence for its key structural features. dshs-koeln.de
The most prominent absorption band in the IR spectrum of γ-Phenyl-γ-butyrolactone is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. This band typically appears in the range of 1770-1790 cm⁻¹. The exact position can be influenced by ring strain and conjugation. Other characteristic absorptions include those for the C-O stretching of the ester group and the C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.
Characteristic IR Absorption Bands for γ-Phenyl-γ-butyrolactone
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (lactone) | 1770 - 1790 | Strong, Sharp |
| C-O (ester) | 1150 - 1250 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Bending | 1450 - 1600 | Medium to Weak |
Note: The exact wavenumber and intensity can vary based on the sample preparation method (e.g., neat, KBr pellet, or solution).
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. For a chiral molecule like γ-Phenyl-γ-butyrolactone, single-crystal X-ray diffraction is the most powerful tool for unambiguously establishing its absolute configuration.
The determination of the absolute configuration of an enantiomerically pure compound is a critical step in stereochemistry. Single-crystal X-ray crystallography provides this information by analyzing the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal. nih.goved.ac.uk This effect, though often weak for molecules containing only light atoms like carbon, hydrogen, and oxygen, can be measured with modern diffractometers and analytical methods, allowing for confident assignment of the molecule's absolute stereochemistry. mit.edu
While a specific single-crystal X-ray diffraction study for γ-Phenyl-γ-butyrolactone was not found in the reviewed literature, studies on its parent compound, γ-butyrolactone, have been conducted. The crystal structure of solid γ-butyrolactone was solved using X-ray powder diffraction data at 180 K, revealing its lattice parameters and space group. chemicalbook.comnih.gov For γ-Phenyl-γ-butyrolactone, which possesses a stereogenic center at the gamma carbon, obtaining an enantiomerically pure sample and performing single-crystal X-ray analysis would be essential to assign its (R) or (S) configuration definitively.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental to the analysis of γ-Phenyl-γ-butyrolactone, enabling its separation from reaction mixtures and the precise assessment of its purity.
Thin Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for monitoring the progress of chemical reactions, identifying compounds in a mixture, and establishing appropriate conditions for larger-scale column chromatography. In the context of γ-Phenyl-γ-butyrolactone synthesis, TLC would be employed to qualitatively track the conversion of starting materials to the final product. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (a mixture of nonpolar and polar solvents), the different components separate based on their polarity. The position of the spots, visualized under UV light or with a chemical stain, indicates the presence of starting material, product, and any byproducts. While specific TLC protocols for γ-Phenyl-γ-butyrolactone are not detailed in the literature, its application is a standard practice in organic synthesis for compounds of its nature. mdpi.com
Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is a cornerstone technique for determining the purity of volatile and thermally stable compounds like γ-Phenyl-γ-butyrolactone. Commercial suppliers of γ-Phenyl-γ-butyrolactone routinely use GC to certify the purity of their products, with assays commonly showing purity levels of 97.0% or higher. avantorsciences.com
In a GC analysis, the compound is vaporized and passed through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification. The detector response, typically from a Flame Ionization Detector (FID) or a Mass Spectrometer, is proportional to the amount of the compound, allowing for quantitative purity assessment. Detailed GC-MS methods have been developed for its parent compound, γ-butyrolactone (GBL). dshs-koeln.de These methods can be adapted for γ-Phenyl-γ-butyrolactone.
Below is a table with typical GC-MS parameters used for GBL analysis, which would serve as a starting point for method development for γ-Phenyl-γ-butyrolactone, and a table with known GC-MS data for γ-Phenyl-γ-butyrolactone itself. dshs-koeln.denih.gov
Table 1: GC-MS Parameters for γ-Butyrolactone (GBL) Analysis
| Parameter | Value |
| GC Model | Hewlett-Packard 6890 |
| Column | Agilent HP-5MS (26 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injector Temp. | 280°C |
| Injection Volume | 5 µL |
| Temperature Program | 70°C (2 min), then 15°C/min to 100°C, then 35°C/min to 330°C (3 min) |
| MS Model | Hewlett-Packard 5973 |
| MS Mode | Total-ion scan (m/z 40-200) |
This interactive table summarizes GC-MS parameters used for the analysis of the related compound γ-Butyrolactone. dshs-koeln.de
Table 2: GC-MS Data for γ-Phenyl-γ-butyrolactone
| Parameter | Value |
| Library | Main library |
| NIST Number | 191871 |
| Total Peaks | 89 |
| m/z Top Peak | 162 |
| m/z 2nd Highest | 107 |
This interactive table presents specific mass spectrometry data for γ-Phenyl-γ-butyrolactone obtained via GC-MS. nih.gov
Calorimetric Studies for Thermochemical Data
Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions. These measurements provide fundamental thermochemical data, such as the enthalpy of formation, combustion, and vaporization, which are crucial for understanding the energetic properties and stability of a compound.
These experimental values are critical for chemical engineering calculations and for validating computational chemistry models. acs.org To obtain the thermochemical profile of γ-Phenyl-γ-butyrolactone, similar calorimetric experiments would need to be performed. The data for GBL provides a valuable benchmark for such future studies.
Table 3: Experimental Thermochemical Data for γ-Butyrolactone (GBL) at T = 298.15 K
| Property | Phase | Technique | Value (kJ·mol⁻¹) |
| Standard Molar Enthalpy of Combustion | Liquid | Static Bomb Calorimetry | -1994.5 ± 0.6 |
| Standard Molar Enthalpy of Vaporization | Liquid | Calvet Microcalorimetry | 54.3 ± 0.2 |
| Standard Molar Enthalpy of Formation | Liquid | Derived from Combustion | -431.1 ± 1.1 |
| Standard Molar Enthalpy of Formation | Gas | Derived from Combustion & Vaporization | -376.8 ± 1.1 |
This interactive table shows key thermochemical data for the parent compound γ-Butyrolactone, highlighting the types of data obtained through calorimetric studies. acs.org
Static Bomb Calorimetry for Enthalpy of Combustion
Static bomb calorimetry is a fundamental technique used to determine the enthalpy of combustion of a substance. In a typical experiment, a precise mass of the compound is combusted in a high-pressure oxygen environment within a sealed container known as a "bomb." The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.
Table 1: Thermochemical Data for γ-Butyrolactone (GBL) at T = 298.15 K and p = 0.1 MPa (Data presented for the parent compound GBL as a reference)
| Property | Value (kJ/mol) | Technique |
| Standard Molar Enthalpy of Combustion (liquid) | -2088.5 ± 0.6 | Static Bomb Calorimetry |
| Standard Molar Enthalpy of Formation (liquid) | -387.9 ± 1.0 | Derived from Combustion Data |
Source: Adapted from experimental data on γ-Butyrolactone. acs.org
Calvet Microcalorimetry for Enthalpy of Vaporization
Calvet microcalorimetry is employed to measure the enthalpy of vaporization, which is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. This value is essential for calculating the standard enthalpy of formation in the gaseous phase from the liquid phase data.
For the related compound γ-Butyrolactone (GBL), the enthalpy of vaporization has been determined using the Calvet microcalorimetric technique. acs.org This information, when combined with the enthalpy of formation in the liquid state, allows for the calculation of the gas-phase enthalpy of formation, providing a complete thermochemical profile of the molecule. acs.org
Table 2: Enthalpy of Vaporization for γ-Butyrolactone (GBL) (Data presented for the parent compound GBL as a reference)
| Property | Value (kJ/mol) | Technique |
| Standard Molar Enthalpy of Vaporization (T=298.15 K) | 53.3 ± 0.2 | Calvet Microcalorimetry |
| Standard Molar Enthalpy of Formation (gas) | -334.6 ± 1.0 | Calculated from liquid phase and vaporization data |
Source: Adapted from experimental data on γ-Butyrolactone. acs.org
Spectroscopic Techniques for Intermolecular Interactions
Spectroscopic methods are indispensable for probing the electronic structure and intermolecular forces that govern the behavior of molecules.
Resonant Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive and selective technique used to study the electronic spectra of molecules in the gas phase. utah.edu The method typically involves coupling laser desorption with supersonic jet cooling, which simplifies complex spectra by producing molecules at very low internal energies. nih.gov
In an R2PI experiment, the molecule is first excited from its ground electronic state to an excited state by absorbing a photon from a tunable laser. A second photon from the same or a different laser then ionizes the molecule from this excited state. The resulting ions are detected by a mass spectrometer. By scanning the wavelength of the first laser and monitoring the ion signal, a vibronically resolved spectrum of the intermediate excited state is obtained. nih.gov This technique provides sharp, well-resolved peaks that allow for unambiguous identification and can even distinguish between different rotational isomers (conformers) of a molecule. nih.gov The high sensitivity of R2PI allows for trace quantitative measurements of target molecules. nih.gov
While specific R2PI spectra for γ-Phenyl-γ-butyrolactone are not detailed in the available research, the technique is well-suited for analyzing such aromatic compounds, providing insights into its electronic structure and conformational landscape.
Table 3: Principles of Resonant Two-Photon Ionization (R2PI) Spectroscopy
| Step | Description | Outcome |
| Sample Introduction | Laser desorption is used to bring non-volatile molecules into the gas phase. | Intact molecules in the gas phase. |
| Supersonic Cooling | The gas-phase molecules are entrained in a carrier gas and expanded through a small nozzle into a vacuum, causing significant cooling. | Internally cold molecules with simplified spectra. |
| Resonant Excitation | A tunable laser excites the cooled molecules to a specific electronic state. | Population of a single vibronic level in an excited state. |
| Ionization | A second photon provides the energy to ionize the excited molecule. | Creation of a molecular ion. |
| Detection | The molecular ion is detected using a mass spectrometer, often a time-of-flight (TOF) analyzer. | Mass-selective detection provides high specificity. |
Source: Based on descriptions of the R2PI technique. utah.edunih.gov
Immunoassays (e.g., ELISA) for Biochemical Markers
Immunoassays are biochemical tests that measure the presence or concentration of a macromolecule or a small molecule in a solution through the use of an antibody or an antigen. Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used type of immunoassay.
The development of an ELISA for γ-Phenyl-γ-butyrolactone would require the generation of specific antibodies that can recognize and bind to the molecule. This would enable its detection and quantification in biological samples, where it or its metabolites could serve as biochemical markers. A common format is the sandwich-ELISA, where the target molecule is captured between two layers of antibodies. bio-techne.com Another approach is a competitive immunoassay, which is often used for small molecules.
While there are colorimetric tests for the parent compound GBL and its related substance GHB, specific ELISA kits for γ-Phenyl-γ-butyrolactone are not described in the reviewed literature. researchgate.netnih.gov However, the principle remains applicable. An indirect ELISA format could be used for the qualitative or quantitative determination of the compound in various cell lines or biological fluids. antibodies.com The assay's sensitivity and specificity would be highly dependent on the quality of the antibodies raised against the target compound. bio-techne.com
Table 4: Hypothetical Steps for an Indirect Competitive ELISA for γ-Phenyl-γ-Butyrolactone
| Step | Description | Purpose |
| 1. Plate Coating | A conjugate of γ-Phenyl-γ-butyrolactone and a protein is immobilized on the surface of a microplate well. | To create a solid phase for the competitive binding reaction. |
| 2. Competitive Binding | The sample (potentially containing free γ-Phenyl-γ-butyrolactone) and a specific primary antibody are added to the well. The free and coated compound compete for binding to the limited amount of antibody. | The amount of antibody that binds to the plate is inversely proportional to the concentration of the compound in the sample. |
| 3. Washing | Unbound antibodies and sample components are washed away. | To remove interfering substances. |
| 4. Secondary Antibody | An enzyme-conjugated secondary antibody that binds to the primary antibody is added. | To introduce a detection enzyme. |
| 5. Substrate Addition | A chromogenic substrate is added, which is converted by the enzyme into a colored product. | To generate a measurable signal. |
| 6. Measurement | The absorbance of the colored product is measured using a spectrophotometer. | To quantify the result. A lower absorbance indicates a higher concentration of the compound in the original sample. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation (or its approximations) to provide detailed insights into molecular behavior.
Density Functional Theory (DFT) has become a primary tool for investigating reaction mechanisms and energetics. By modeling the electron density, DFT can accurately predict the stability of reactants, transition states, and products.
Studies on the formation of γ-butyrolactones from styrene (B11656) and acrylic acid, catalyzed by light-sensitive molecules, have utilized DFT to map out the reaction pathways. researchgate.net The calculations, employing methods like M06-2X-D3, reveal that the process involves an electrophilic addition. researchgate.net The Gibbs free energy barriers for key steps, such as the ring-closure and H-shift, have been calculated to be 11.10 kcal/mol and 9.94 kcal/mol, respectively. researchgate.net This data is critical for understanding the feasibility and kinetics of the reaction.
DFT is also applied to study the interaction of GBL with other materials. For instance, calculations have explored the potential of pristine and aluminum-doped BC3 nanotubes for detecting GBL. nih.gov The adsorption energy (Ead) of GBL on a pristine nanotube was calculated to be -11.7 kcal/mol, indicating a weak interaction. nih.gov However, upon doping the nanotube with aluminum, the interaction strengthened significantly, with the adsorption energy increasing to -21.8 kcal/mol. nih.gov Such studies demonstrate the power of DFT in predicting and understanding sensor technology at the molecular level.
Table 1: Calculated Gibbs Free Energy Barriers for γ-Butyrolactone Formation researchgate.net
| Reaction Step | Gibbs Free Energy Barrier (kcal/mol) |
|---|---|
| Ring-Closure | 11.10 |
Molecular orbital (MO) methods provide a detailed picture of the electronic distribution and energy levels within a molecule. The M06-2X and Møller-Plesset perturbation theory (MP2) methods are frequently used to characterize intermolecular interactions and electronic structures. nih.gov
In a study investigating the interaction between phenol (B47542) and GBL (a parent compound to γ-Phenyl-γ-butyrolactone), both M06-2X and MP2 calculations were performed. nih.gov The results showed that the most stable complex is formed through a relatively strong hydrogen bond where the phenol acts as a proton donor to the carbonyl group of the GBL. nih.gov These methods are crucial for identifying the specific atoms involved in bonding and the strength of these interactions.
The M06-2X functional is also widely used in mechanistic studies, such as the photocatalyzed synthesis of γ-butyrolactones, to accurately model reaction pathways and intermediates in a solvent environment. researchgate.net
Molecular Mechanics (MM3) for Conformational Analysis
Molecular mechanics methods, such as MM3, offer a computationally efficient way to explore the potential energy surface of a molecule and determine its stable conformations. These methods treat molecules as a collection of atoms held together by springs, allowing for the rapid calculation of geometries and energies.
Conformational studies of di- and trisubstituted γ-lactones have been performed using molecular mechanics calculations. acs.org This type of analysis is essential for understanding how the different spatial arrangements of atoms (conformations) influence the molecule's physical and chemical properties. By comparing calculated results with experimental data, such as NMR coupling constants, researchers can validate the predicted conformations and gain a deeper understanding of the molecule's three-dimensional structure. acs.orgnih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular behavior. This technique is particularly useful for studying complex systems, such as binary solvent mixtures.
MD simulations have been employed to investigate molecular-level interactions in binary systems containing γ-butyrolactone and other solvents like N,N-dimethylacetamide (DMA). researchgate.net These simulations help to elucidate the nature of intermolecular forces, such as dipole-dipole interactions and dispersion forces, that govern the properties of the mixture. researchgate.net By analyzing the trajectories of molecules, researchers can understand how the addition of GBL might weaken or strengthen interactions within the system, providing insights relevant to its application as a solvent in various industrial processes, including for electrolytes in lithium-ion batteries. researchgate.net
Thermochemical Data Prediction and Validation
Computational chemistry is a powerful tool for predicting the thermochemical properties of molecules, which can be challenging to measure experimentally.
DFT calculations can predict key energetic data. For example, in the synthesis of γ-butyrolactones, calculations showed that the initial electron transfer step is endothermic, requiring an input of 22.66 kcal/mol, while a subsequent recombination step is exothermic, releasing approximately 3.35 kcal/mol. researchgate.net Public databases like PubChem contain numerous computed properties for γ-Phenyl-γ-butyrolactone, including the topological polar surface area (TPSA) and XLogP3, a measure of hydrophobicity. nih.gov These predicted values are invaluable for initial screening and property estimation in drug discovery and materials science.
Table 2: Computationally Predicted Properties of γ-Phenyl-γ-butyrolactone nih.gov
| Property | Predicted Value | Method/Source |
|---|---|---|
| XLogP3-AA | 1.7 | CLogP |
| Hydrogen Bond Donor Count | 0 | Cactvs |
| Hydrogen Bond Acceptor Count | 2 | Cactvs |
| Rotatable Bond Count | 1 | Cactvs |
| Topological Polar Surface Area | 26.3 Ų | Cactvs |
| Exact Mass | 162.068079557 Da | PubChem |
Modeling of Intermolecular Interactions
Understanding how a molecule interacts with its neighbors is key to predicting its behavior in solution and its ability to bind to other molecules.
Computational models have been extensively used to study the intermolecular forces involving γ-butyrolactone. A combined computational and spectroscopic study on a phenol-GBL complex revealed that the primary interaction is a hydrogen bond between the phenolic hydroxyl group and the carbonyl group of GBL. nih.gov This C=O···H interaction was characterized using M06-2X and MP2 methods. nih.gov Similarly, MD simulations of GBL in binary mixtures have highlighted the importance of dipole-dipole interactions in determining the solution's properties. researchgate.net These models provide a detailed view of the non-covalent forces that dictate molecular recognition and assembly.
Conformational Landscape Analysis
The conformational flexibility of γ-phenyl-γ-butyrolactone is a critical determinant of its chemical reactivity and biological interactions. Computational and theoretical chemistry studies provide valuable insights into the molecule's three-dimensional structure and the relative energies of its different spatial arrangements. Due to a scarcity of direct computational studies specifically targeting γ-phenyl-γ-butyrolactone in the surveyed literature, the following analysis is based on the established principles of conformational analysis of five-membered heterocyclic rings and substituted benzenes.
The γ-butyrolactone ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations to alleviate torsional strain. The two principal puckering modes are the envelope (E) and twist (T) conformations. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.
Computational studies on structurally related molecules, such as phenyl-substituted piperidines and other five-membered heterocycles, suggest that the substituent tends to occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring. nih.govacs.org By analogy, the most stable conformers of γ-phenyl-γ-butyrolactone are likely to be those where the phenyl group is in a pseudo-equatorial orientation relative to the lactone ring.
The orientation of the phenyl group relative to the lactone ring is another key factor. Studies on substituted benzenes have shown that the rotation of a phenyl ring is influenced by the nature of its substituents and its interaction with the adjacent scaffold. rsc.org For γ-phenyl-γ-butyrolactone, the rotation of the phenyl group will be governed by steric interactions with the neighboring methylene (B1212753) groups of the lactone ring.
Based on these principles, a set of plausible low-energy conformers for γ-phenyl-γ-butyrolactone can be proposed. The following interactive data table summarizes these hypothetical conformers, their defining dihedral angles, and their anticipated relative energies. The dihedral angles describe the puckering of the lactone ring and the orientation of the phenyl group.
Interactive Data Table: Plausible Conformers of γ-Phenyl-γ-butyrolactone
| Conformer | Ring Puckering | Phenyl Group Orientation | Key Dihedral Angle (Cβ-Cγ-C(phenyl)-C(ortho)) | Predicted Relative Energy (kcal/mol) |
| E1 | Envelope (Cγ-out-of-plane) | Pseudo-equatorial | ~90° (Perpendicular) | 0 (Global Minimum) |
| E2 | Envelope (Cγ-out-of-plane) | Pseudo-equatorial | ~0° (Coplanar) | 1.5 - 2.5 |
| T1 | Twist (Cβ, Cγ-twisted) | Pseudo-equatorial | ~60° (Gauche) | 0.5 - 1.5 |
| E3 | Envelope (Cβ-out-of-plane) | Pseudo-axial | ~90° (Perpendicular) | > 3.0 |
It is important to note that the actual conformational landscape may be more complex, and the relative energies and populations of these conformers can be influenced by the solvent environment. Experimental techniques such as NMR spectroscopy, combined with high-level quantum mechanical calculations, would be necessary to definitively characterize the conformational preferences of γ-phenyl-γ-butyrolactone.
Applications of γ Phenyl γ Butyrolactone in Organic Synthesis and Medicinal Chemistry Research
As Key Intermediates for Complex Molecule Synthesis
γ-Phenyl-γ-butyrolactone is a well-established intermediate in the field of organic synthesis. Its lactone ring can be opened under various conditions to reveal carboxylic acid and alcohol functionalities, providing a gateway to a wide range of chemical transformations. This reactivity is harnessed by chemists to construct complex molecular frameworks that would be otherwise difficult to assemble. The compound serves as a foundational element for creating larger, more intricate molecules, including those with significant biological activity. nih.govtandfonline.com
A significant application of γ-butyrolactone derivatives is in the synthesis of γ-aminobutyric acid (GABA) analogues. GABA is a major inhibitory neurotransmitter in the central nervous system. brieflands.com Its derivatives, such as β-phenyl-GABA and Baclofen, are pharmacologically important compounds. brieflands.com
Table 1: Synthesis of Bioactive Compounds from γ-Butyrolactone Intermediates
| Precursor Intermediate | Target Compound | Synthetic Relevance |
| β-(4-chlorophenyl)-γ-butyrolactone | Baclofen | Serves as a key building block for the enantioselective synthesis of the GABA agonist Baclofen. scielo.org.mxresearchgate.net |
| β-phenyl-γ-butyrolactone | β-phenyl-GABA | The lactone is resolved and hydrolyzed to produce the enantiomerically pure GABA derivative. researchgate.net |
Design and Development of Novel Bioactive Derivatives
The γ-phenyl-γ-butyrolactone scaffold is a fertile ground for the design and development of new bioactive compounds. By modifying the phenyl ring or other positions on the lactone, researchers can create libraries of novel derivatives and screen them for various pharmacological activities. tandfonline.comresearchgate.net
For example, α-methylene-γ-phenyl-γ-butyrolactone has been synthesized and investigated. acs.org The introduction of the α-methylene group, a common pharmacophore in natural products, can impart antifungal and other biological activities. nih.govnih.gov Studies have shown that introducing different substituents on the phenyl ring of γ-butyrolactone derivatives can lead to compounds with potent and selective activities. For instance, γ-ethyl-γ-phenyl-butyrolactone has been studied as a compound with both anticonvulsant and hypnotic properties, inheriting characteristics from its parent structures. researchgate.netresearchgate.netnih.gov
Research has focused on creating derivatives with a wide range of biological effects, including:
Antifungal Activity : α-Methylene-γ-butyrolactones with aromatic groups at the γ-position have shown effectiveness against fungi like Colletotrichum lagenarium. nih.govnih.gov
Anticonvulsant and Hypnotic Effects : The combination of a phenyl group and other alkyl substituents on the lactone ring, as seen in γ-ethyl-γ-phenyl-butyrolactone, has been explored for its effects on the central nervous system. researchgate.netnih.gov
Table 2: Examples of Bioactive γ-Phenyl-γ-butyrolactone Derivatives
| Derivative | Reported Biological Activity | Reference |
| α-Methylene-γ-phenyl-γ-butyrolactone | Potential antifungal agent. | acs.org |
| γ-Ethyl-γ-phenyl-butyrolactone (EFBL) | Anticonvulsant and hypnotic properties. | researchgate.netnih.gov |
| Various γ-aryl-γ-butyrolactones | Investigated for anti-tumor and anti-glaucoma properties. | tandfonline.com |
Contributions to Drug Discovery Efforts
The γ-butyrolactone ring is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.gov The incorporation of a phenyl group into this scaffold further enhances its utility, providing a versatile template for developing new therapeutic agents. tandfonline.com
The contributions of γ-phenyl-γ-butyrolactone to drug discovery are multifaceted:
Scaffold for Library Synthesis : It serves as a starting point for combinatorial chemistry, where numerous derivatives are synthesized and tested to identify lead compounds. nih.gov
Bioisostere : The lactone ring can act as a bioisostere for other chemical groups, helping to improve the pharmacokinetic or pharmacodynamic properties of a drug candidate.
Tool for Chemical Biology : Synthetic derivatives are used as molecular probes to study biological pathways and receptor functions. solubilityofthings.com
The development of synthetic methods to create diverse γ-butyrolactone libraries is an active area of research, aimed at accessing novel chemical space and identifying molecules with therapeutic potential against a range of diseases. nih.govtandfonline.com
Utility in Natural Product Synthesis
The γ-butyrolactone motif is ubiquitous in natural products, which are a major source of inspiration for new drugs. nih.govnih.gov These natural compounds often exhibit complex structures and potent biological activities. researchgate.net While many synthetic efforts focus on mimicking these natural structures, γ-phenyl-γ-butyrolactone itself can be found as a structural component or used as a key intermediate in the total synthesis of such molecules. solubilityofthings.com
The strategic use of γ-phenyl-γ-butyrolactone allows chemists to efficiently construct portions of a complex natural product. The compound's defined stereochemistry and reactive handles are advantageous in multi-step syntheses. solubilityofthings.com The development of catalytic, asymmetric methods to produce functionalized γ-butyrolactones has been a significant focus, as this enables the flexible and efficient construction of various natural-product-like scaffolds. nih.gov
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient, cost-effective, and environmentally benign methods for synthesizing gamma-phenyl-gamma-butyrolactone is a cornerstone of future research. While classical methods exist, the focus is shifting towards innovative catalytic systems that offer high yields and stereoselectivity.
Current and future research avenues include:
Advanced Catalytic Hydrogenation: Exploring novel heterogeneous catalysts, such as palladium supported on activated carbon derived from biomass, presents a sustainable route for the synthesis of γ-butyrolactones. rsc.org
Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: The synergistic use of photoredox and HAT catalysis offers a highly efficient, light-mediated approach to constructing γ-butyrolactone derivatives from readily available allylic alcohols. acs.org
Biocatalysis: The use of enzymes, or "biocatalysts," in the synthesis of γ-butyrolactone hormones is a promising green chemistry approach. nih.gov This method can provide high stereochemical purity, which is crucial for biological activity. nih.gov
Metal-Free Oxidative Coupling: Research into metal-free reactions, such as those mediated by reagents like phenyliodine(III) diacetate (PIDA), is being explored for the synthesis of complex lactone structures. acs.org
Deeper Elucidation of Undiscovered Biological Activities
The γ-butyrolactone scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products with a wide range of biological effects. nih.govmdpi.com While some activities of γ-butyrolactone derivatives are known, a comprehensive screening of this compound could reveal previously unknown therapeutic applications.
Future screening efforts will likely focus on:
Antimicrobial and Antifungal Activity: Derivatives of γ-butyrolactone have shown promise as antibiotic and antifungal agents. mdpi.comnih.gov For instance, certain synthetic α-methylene-γ-butyrolactones with an aromatic group at the γ-position have demonstrated notable antifungal properties. mdpi.comnih.gov
Anti-inflammatory Effects: Some butyrolactone derivatives are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. mdpi.com
Anticancer Properties: Novel polycyclic γ-butyrolactones have been synthesized and shown to possess cytotoxic activity against various human cancer cell lines. nih.gov
Hypoglycemic Activity: Butyrolactone derivatives have been investigated as potential treatments for type 2 diabetes due to their ability to inhibit α-glucosidase. mdpi.com
Advanced Characterization of Molecular Targets and Ligand-Receptor Interactions
A critical step in understanding the biological effects of this compound is the precise identification of its molecular targets and the characterization of its interactions with them. This involves a multi-faceted approach combining experimental and computational techniques.
Key methodologies for future research include:
Receptor Binding Assays: These experiments are fundamental in determining the affinity of the compound for specific receptors, such as G-protein coupled receptors or ion channels.
Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide atomic-level details of how the compound binds to its target protein, revealing the specific amino acid residues involved in the interaction.
Computational Docking and Molecular Dynamics: These in silico methods can predict the binding mode of the compound to its target and simulate the dynamic nature of the ligand-receptor complex over time.
Mechanism of Action Studies: Investigating the downstream effects of receptor binding is crucial. For example, some N-(3-oxo-acyl)homoserine lactones are known to signal through pathways distinct from canonical pathogen-associated molecular pattern recognition receptors. nih.gov
Understanding these interactions is pivotal for designing more specific and effective drugs. nih.govgenextgenomics.com
Rational Design of Highly Selective and Potent Derivatives
With a detailed understanding of the structure-activity relationship (SAR), researchers can rationally design and synthesize new derivatives of this compound with enhanced potency and selectivity. This involves targeted chemical modifications to optimize the compound's interaction with its biological target.
Strategies for rational design include:
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve the compound's pharmacological profile.
Structure-Based Drug Design: Using the three-dimensional structure of the target protein, new derivatives can be designed to fit perfectly into the binding site, maximizing affinity and selectivity.
SAR-Guided Modifications: Systematically altering different parts of the molecule and assessing the impact on biological activity allows for the identification of key structural features responsible for its effects. For example, studies on other γ-butyrolactones have shown that the introduction of fluorine atoms can dramatically alter a compound's activity from anticonvulsant to convulsant. nih.gov
A summary of research approaches for the design of γ-butyrolactone derivatives is presented below:
| Research Approach | Description | Key Findings/Goals |
| SAR Studies | Investigating how changes in the chemical structure of γ-butyrolactone derivatives affect their biological activity. | Halogen-containing derivatives often show better fungicidal activity. Electron-withdrawing groups on a benzene (B151609) ring can enhance activity. nih.gov |
| Spermicidal Agent Design | Synthesizing derivatives from 2-acetyl butyrolactone to evaluate their effectiveness as spermicides. | Certain derivatives showed significant spermicidal activity and were found to be safer than existing agents like Nonoxynol-9. nih.gov |
| Analgesic Activity Evaluation | Designing and synthesizing derivatives to explore their potential as pain relievers, with some studies suggesting they may act as COX-inhibitors. derpharmachemica.com |
Integration of Artificial Intelligence and Machine Learning in SAR and Drug Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov For this compound, these technologies can be applied to:
Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives before they are synthesized. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): ML models can elucidate complex relationships between the chemical structure of a molecule and its biological activity, providing insights for rational drug design. youtube.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, expanding the chemical space for potential drug candidates.
Virtual Screening: AI can rapidly screen vast libraries of virtual compounds to identify those with the highest probability of binding to a specific target. nih.gov
The integration of AI and ML promises to significantly reduce the time and cost associated with bringing new drugs to market. medium.com
Mechanistic Studies of Biological Pathways Affected by the Compound
Beyond identifying the initial molecular target, a comprehensive understanding of the compound's effects requires detailed studies of the biological pathways it modulates. This involves a systems-level approach to map the downstream consequences of its activity.
Future mechanistic studies will likely involve:
Omics Technologies: High-throughput techniques such as transcriptomics (studying gene expression), proteomics (studying protein expression), and metabolomics (studying metabolites) can provide a global view of the cellular response to the compound.
Pathway Analysis: Bioinformatic tools can be used to analyze "omics" data and identify the specific signaling pathways and biological processes that are significantly affected. For example, the prodrug Tegafur is metabolized into γ-butyrolactone, and understanding this metabolic pathway is crucial for its clinical use. nih.gov
Cellular Imaging: Advanced microscopy techniques can visualize the subcellular localization of the compound and its effects on cellular structures and processes in real-time.
For instance, studies on other natural products have shown how they can target key molecular pathways involved in liver protection, such as antioxidant, anti-inflammatory, and anti-apoptotic pathways. mdpi.com
Investigations into Stereoisomeric Differences in Biological Effects
This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have distinct biological activities, potencies, and safety profiles.
Therefore, a critical area of future research will be:
Chiral Separation or Synthesis: Developing methods to either separate the two enantiomers from a racemic mixture or to synthesize each one individually in high purity. Chiral high-performance liquid chromatography (HPLC) is a common technique for this purpose.
Stereospecific Biological Evaluation: Once isolated, each enantiomer must be tested separately in a full panel of biological assays to determine its specific pharmacological profile.
Receptor Interaction Studies: Investigating how each enantiomer interacts with the target receptor can provide insights into the structural basis of stereoselectivity. Studies on other lactones have shown that the stereochemistry of the side chain is crucial for their interaction with biological repressors. nih.gov
This research is not only of fundamental scientific importance but is also a critical step in the development of a safe and effective single-enantiomer drug.
Q & A
What are the established synthetic pathways for gamma-Phenyl-gamma-butyrolactone, and how do reaction conditions influence yield and purity?
Basic Research Question
this compound can be synthesized via lactonization of gamma-phenyl-gamma-hydroxybutyric acid under acidic or basic conditions. Key steps include:
- Cyclization : Heating the hydroxy acid with catalytic sulfuric acid or using dehydrating agents like P₂O₅ to promote intramolecular esterification .
- Alternative routes : Oxidation of tetrahydrofuran derivatives or functionalization of alpha-methylene-gamma-butyrolactone precursors (common in structurally related lactones) .
- Purification : Distillation under reduced pressure (e.g., 107–108°C at 5 mmHg) or recrystallization from dichloromethane to isolate high-purity product .
Yield optimization requires precise temperature control and inert atmospheres to minimize side reactions like polymerization.
Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Basic Research Question
Gas chromatography-mass spectrometry (GC-MS) is the gold standard:
- Sample preparation : Plasma or tissue homogenates are spiked with internal standards (e.g., deuterated analogs), extracted with dichloromethane, and derivatized with BSTFA to enhance volatility .
- Detection : Selected ion monitoring (SIM) at m/z 86 (characteristic fragment for lactones) ensures specificity. Calibration curves typically achieve limits of detection (LOD) <10 ng/mL .
Liquid chromatography (LC) with UV detection is less sensitive but suitable for non-biological samples, using C18 columns and methanol-water gradients .
How does this compound interact with neurotransmitter systems, and what experimental models validate these mechanisms?
Basic Research Question
While direct studies on this compound are limited, its structural analog GBL (gamma-butyrolactone) provides insights:
- GABAergic effects : GBL is metabolized to GHB, a partial GABAB receptor agonist. In vitro assays (e.g., radioligand binding in rat brain homogenates) confirm receptor affinity .
- In vivo models : Rodent studies show dose-dependent sedation and respiratory depression, reversed by GABAB antagonists like SCH 50911 .
For phenyl-substituted derivatives, computational docking studies (e.g., AutoDock Vina) can predict binding affinities to neurotransmitter receptors, guiding targeted in vitro validations .
How can researchers resolve contradictions in toxicokinetic data for gamma-butyrolactone analogs across studies?
Advanced Research Question
Discrepancies in half-life (20–60 minutes) and metabolic pathways reported for GBL may arise from:
- Species variability : Rodent vs. human liver microsome assays show differing CYP450 isoform activity. Cross-species comparisons using physiologically based pharmacokinetic (PBPK) modeling are critical .
- Dose-dependent metabolism : High doses saturate enzymes, altering clearance rates. Nonlinear mixed-effects modeling (NONMEM) can quantify these dynamics .
- Matrix effects : Plasma vs. cerebrospinal fluid sampling impacts detected metabolite ratios. Harmonizing protocols (e.g., standardized sampling intervals) reduces variability .
What strategies optimize the enantioselective synthesis of this compound for chiral drug development?
Advanced Research Question
Enantiomeric purity is critical for pharmacological activity. Methods include:
- Asymmetric catalysis : Use of (S)-(-)-α,α-diphenylprolinol as a chiral catalyst in cyclization reactions, achieving >90% enantiomeric excess (ee) .
- Kinetic resolution : Lipase-mediated hydrolysis of racemic mixtures (e.g., Candida antarctica lipase B) selectively retains the desired enantiomer .
- Characterization : Chiral HPLC with amylose-based columns and polarimetric detection validates ee .
How should in vivo experimental designs account for withdrawal effects when studying gamma-butyrolactone analogs?
Advanced Research Question
GBL withdrawal studies in humans highlight prolonged anxiety and insomnia , necessitating:
- Dose tapering : Rodent models use gradual dose reduction (e.g., 10% daily) to mimic clinical protocols and avoid abrupt neurotransmitter imbalances .
- Behavioral endpoints : Elevated plus maze (EPM) for anxiety and polysomnography for sleep disturbances are validated metrics .
- Control for confounding : Co-administered drugs (e.g., baclofen for withdrawal management) require pharmacokinetic interaction studies to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
